Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXPERMBEFSQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628535 | |
| Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324570-25-4 | |
| Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the oxidation of 3-hydroxytetrahydrofuran to yield the key intermediate, 3-oxotetrahydrofuran. This is followed by a Claisen condensation with diethyl carbonate to afford the target β-keto ester. This document furnishes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate the replication and optimization of this synthesis in a laboratory setting.
Introduction
This compound is a heterocyclic β-keto ester of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the tetrahydrofuran moiety, a common motif in numerous natural products and drugs, coupled with the versatile reactivity of the β-keto ester functionality, makes this compound a strategic intermediate for the construction of diverse molecular architectures. This guide details a reliable and scalable synthetic route, breaking down each stage into clear, actionable protocols suitable for professionals in organic synthesis and drug discovery.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a two-step sequence. The first step involves the synthesis of the precursor ketone, 3-oxotetrahydrofuran, followed by the C-acylation of this ketone to introduce the ethyl propanoate group.
Logical Workflow of the Synthesis
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 3-Oxotetrahydrofuran
This procedure is adapted from a patented method involving the oxidation of 3-hydroxytetrahydrofuran using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst and trichloroisocyanuric acid (TCCA) as the oxidant.
Reaction Scheme:
Caption: Oxidation of 3-hydroxytetrahydrofuran.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 60.6 g | 0.68 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 620 mL | - |
| TEMPO | C₉H₁₈NO | 156.25 | 1.08 g | 0.0069 |
| Trichloroisocyanuric acid (TCCA) | C₃Cl₃N₃O₃ | 232.41 | 159.6 g | 0.68 |
| Saturated aqueous NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
To a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol) and dichloromethane (620 mL).
-
Add TEMPO (1.08 g, 0.0069 mol) to the solution.
-
Cool the reaction mixture to -5 °C using a suitable cooling bath.
-
Add trichloroisocyanuric acid (TCCA) (159.6 g, 0.68 mol) portion-wise, ensuring the internal temperature is maintained between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until gas chromatography-mass spectrometry (GC-MS) analysis indicates the consumption of the starting material (typically less than 1%).
-
Filter the reaction mixture and wash the solid residue with dichloromethane (3 x 60 mL).
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the aqueous phase and extract it with dichloromethane (2 x 60 mL).
-
Combine all organic phases and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield 3-oxotetrahydrofuran as a pale yellow oil. A typical reported yield for this process is approximately 93.6%.
Step 2: Synthesis of this compound
This step involves a Claisen condensation reaction between 3-oxotetrahydrofuran and diethyl carbonate using a strong base such as sodium hydride.
Reaction Scheme:
Caption: Claisen condensation to form the target β-keto ester.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 3-Oxotetrahydrofuran | C₄H₆O₂ | 86.09 | 10.0 g | 0.116 |
| Sodium Hydride (60%) | NaH | 24.00 | 5.1 g | 0.128 |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 41.1 g | 0.348 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend sodium hydride (60% dispersion in mineral oil, 5.1 g, 0.128 mol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-oxotetrahydrofuran (10.0 g, 0.116 mol) in anhydrous tetrahydrofuran (50 mL) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Add diethyl carbonate (41.1 g, 0.348 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~ 2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Data Summary
Table 1: Reactant and Product Information for the Synthesis of 3-Oxotetrahydrofuran
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Physical State |
| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 1.0 | Liquid |
| TEMPO | C₉H₁₈NO | 156.25 | 0.01 | Solid |
| Trichloroisocyanuric acid | C₃Cl₃N₃O₃ | 232.41 | 1.0 | Solid |
| 3-Oxotetrahydrofuran | C₄H₆O₂ | 86.09 | Product | Liquid |
Table 2: Reactant and Product Information for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Physical State |
| 3-Oxotetrahydrofuran | C₄H₆O₂ | 86.09 | 1.0 | Liquid |
| Sodium Hydride (60%) | NaH | 24.00 | 1.1 | Solid |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 3.0 | Liquid |
| This compound | C₉H₁₄O₄ | 186.21 | Product | Liquid |
Concluding Remarks
The synthetic route outlined in this technical guide provides a practical and efficient method for the preparation of this compound. The procedures are based on well-established and reliable chemical transformations. The detailed protocols and data summaries are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the consistent and scalable production of this important chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.
An In-depth Technical Guide to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a beta-keto ester containing a saturated five-membered tetrahydrofuran ring. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The beta-keto ester moiety offers multiple reactive sites for various chemical transformations, while the tetrahydrofuran ring is a common structural motif in a wide array of biologically active natural products and synthetic drugs. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the expected reactivity of this compound, alongside a discussion of its potential applications in drug discovery and development.
Chemical and Physical Properties
Limited experimental data is available for the physical properties of this compound. The following table summarizes the available information. It is important to note that some properties, such as boiling and melting points, have not been empirically determined and are therefore not included.
| Property | Value | Source |
| CAS Number | 324570-25-4 | [1] |
| Molecular Formula | C₉H₁₄O₄ | N/A |
| Molecular Weight | 186.21 g/mol | N/A |
| Density | 1.135 g/cm³ | N/A |
| Appearance | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Synthesis
For the synthesis of the target molecule, a mixed Claisen condensation between ethyl acetate and a suitable tetrahydrofuran-3-carboxylic acid ester, such as methyl tetrahydrofuran-3-carboxylate, would be a logical approach. The general workflow for such a synthesis is depicted below.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis via a Claisen condensation. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
Materials:
-
Methyl tetrahydrofuran-3-carboxylate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Add a solution of methyl tetrahydrofuran-3-carboxylate and ethyl acetate in anhydrous ethanol dropwise to the stirred base solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to drive the condensation to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the resulting β-keto ester enolate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For characterization, researchers would need to acquire this data experimentally.
Reactivity
The reactivity of this compound is dictated by its two key functional groups: the β-keto ester and the tetrahydrofuran ring.
Reactivity of the β-Keto Ester Moiety
The β-keto ester functionality is a versatile synthon in organic chemistry.
-
Acidity of the α-proton: The methylene protons between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
-
Alkylation and Acylation: The enolate can be alkylated or acylated at the α-position.
-
Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones.
-
Decarboxylation: Upon hydrolysis of the ester and subsequent heating, the resulting β-keto acid can undergo decarboxylation to yield a ketone.
-
Hantzsch Pyridine Synthesis: Can be used as a component in the synthesis of dihydropyridines.
Caption: Key reactions of the β-keto ester functional group.
Reactivity of the Tetrahydrofuran Ring
The tetrahydrofuran ring is generally stable and unreactive under many conditions. However, the ether linkages can be cleaved under strongly acidic conditions. The presence of the electron-withdrawing keto and ester groups may influence the stability of the ring.
Biological and Pharmacological Relevance
While no specific biological activities have been reported for this compound itself, the tetrahydrofuran moiety is a key structural feature in numerous biologically active compounds. Tetrahydrofuran rings are found in a wide range of natural products and pharmaceuticals, exhibiting diverse pharmacological activities.
The presence of the tetrahydrofuran ring in this molecule suggests its potential as a scaffold in the design of novel therapeutic agents. The functional handles provided by the β-keto ester allow for the facile introduction of various substituents, enabling the generation of a library of compounds for biological screening.
References
An In-depth Technical Guide to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
CAS Number: 324570-25-4
This technical guide provides a comprehensive overview of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a β-keto ester of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, outlines a plausible synthetic pathway with experimental protocols, presents expected characterization data, and discusses the potential, though currently undocumented, biological significance of this compound class.
Chemical Data Summary
| Property | Value | Source |
| CAS Number | 324570-25-4 | Internal Search |
| Molecular Formula | C₉H₁₄O₄ | Calculated |
| Molecular Weight | 186.21 g/mol | Calculated |
| IUPAC Name | This compound | Nomenclature |
| Canonical SMILES | CCOC(=O)CC(=O)C1CCOC1 | Structure |
| Physical Form | Expected to be a liquid or low-melting solid | Analog Comparison |
Synthesis and Experimental Protocols
A plausible synthetic route involves two main stages: the synthesis of the precursor 3-oxotetrahydrofuran, followed by the Claisen condensation to yield the final product.
Stage 1: Synthesis of 3-Oxotetrahydrofuran
3-Oxotetrahydrofuran can be prepared via the oxidation of 3-hydroxytetrahydrofuran.[3]
Experimental Protocol:
-
To a solution of 3-hydroxytetrahydrofuran (1.0 equivalent) in a suitable organic solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for PCC or water for the Swern oxidation).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-oxotetrahydrofuran by distillation or column chromatography.
Stage 2: Claisen Condensation to this compound
Experimental Protocol:
-
Prepare a solution of a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the base solution to 0°C in an ice bath.
-
Slowly add a solution of 3-oxotetrahydrofuran (1.0 equivalent) in anhydrous THF to the stirred base solution.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete enolate formation.
-
To this solution, add diethyl carbonate or ethyl acetate (1.1 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Expected Characterization Data
Based on the analysis of structurally similar β-keto esters, the following spectroscopic data can be anticipated for this compound.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |
| ~3.8 - 4.0 | Multiplet | 4H | Tetrahydrofuran ring protons adjacent to oxygen |
| ~3.5 | Singlet | 2H | -C(O)CH₂ C(O)- |
| ~3.2 | Multiplet | 1H | Tetrahydrofuran ring proton at C3 |
| ~2.0 - 2.2 | Multiplet | 2H | Tetrahydrofuran ring protons at C4 |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~202 | C =O (Ketone) |
| ~167 | C =O (Ester) |
| ~68 | Tetrahydrofuran ring carbons adjacent to oxygen |
| ~61 | -OC H₂CH₃ |
| ~50 | -C(O)C H₂C(O)- |
| ~45 | Tetrahydrofuran ring carbon at C3 |
| ~28 | Tetrahydrofuran ring carbon at C4 |
| ~14 | -OCH₂C H₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980-2850 | C-H (aliphatic) stretching |
| ~1745 | C=O (ester) stretching |
| ~1715 | C=O (ketone) stretching |
| ~1100 | C-O (ether) stretching |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 186 | [M]⁺ (Molecular ion) |
| 141 | [M - OCH₂CH₃]⁺ |
| 113 | [M - COOCH₂CH₃]⁺ |
| 85 | [C₄H₅O₂]⁺ (from cleavage of the tetrahydrofuran ring) |
| 71 | [C₄H₇O]⁺ (tetrahydrofuranoyl cation) |
Biological Activity and Signaling Pathways
Currently, there is no publicly available data on the specific biological activity, signaling pathways, or mechanism of action for this compound. However, the constituent chemical motifs—the tetrahydrofuran ring and the β-keto ester functionality—are present in numerous biologically active molecules.
-
Tetrahydrofuran Derivatives: The tetrahydrofuran moiety is a common scaffold in a wide range of natural products and synthetic drugs, exhibiting diverse biological activities including antiviral (e.g., in HIV protease inhibitors), and anticancer properties.[4][5] The oxygen atom in the ring can participate in hydrogen bonding, which is often crucial for binding to biological targets.[4]
-
β-Keto Esters: This functional group is a versatile pharmacophore and a key intermediate in the synthesis of various pharmaceuticals.[6] β-Keto esters have been investigated for their potential antibacterial and other pharmacological activities.[7][8] For instance, some have been designed as quorum-sensing inhibitors in bacteria.[7]
Given the presence of these two important structural features, it is plausible that this compound could exhibit some form of biological activity. However, without experimental data, any discussion of its potential role in signaling pathways or as a drug candidate remains speculative.
Conclusion
This compound (CAS: 324570-25-4) is a β-keto ester for which a robust synthetic pathway via Claisen condensation can be proposed. While specific experimental data for this compound is scarce, its structural components suggest it may be a candidate for biological screening. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules, highlighting the need for further experimental investigation to elucidate its chemical and biological properties.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of its constituent functional groups and related chemical structures. The methodologies for obtaining such data are also detailed to assist researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of organic spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl ester and tetrahydrofuran moieties. The presence of keto-enol tautomerism, common in β-keto esters, may lead to the appearance of minor signals corresponding to the enol form.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl Ester) |
| ~3.8 - 4.0 | Multiplet (m) | 3H | -O-CH₂ - and CH -O- (Tetrahydrofuran Ring) |
| ~3.5 | Singlet (s) | 2H | -CO-CH₂ -CO- (Keto form) |
| ~3.4 | Multiplet (m) | 1H | -CO-CH -(Tetrahydrofuran Ring) |
| ~2.0 - 2.2 | Multiplet (m) | 2H | -CH-CH₂ -CH₂- (Tetrahydrofuran Ring) |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethyl Ester) |
1.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~202 | C =O (Ketone) |
| ~167 | C =O (Ester) |
| ~68 | -O-C H₂- (Tetrahydrofuran Ring) |
| ~67 | -C H-O- (Tetrahydrofuran Ring) |
| ~61 | -O-C H₂-CH₃ (Ethyl Ester) |
| ~50 | -CO-C H₂-CO- (Keto form) |
| ~48 | -CO-C H-(Tetrahydrofuran Ring) |
| ~30 | -CH-C H₂-CH₂- (Tetrahydrofuran Ring) |
| ~14 | -O-CH₂-C H₃ (Ethyl Ester) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1745 | Strong | C=O Stretch (Ester) |
| ~1715 | Strong | C=O Stretch (Ketone) |
| ~1100 | Strong | C-O Stretch (Ether and Ester) |
| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Relative Intensity | Fragment Assignment |
| 186 | Moderate | [M]⁺ (Molecular Ion) |
| 141 | High | [M - OCH₂CH₃]⁺ |
| 113 | High | [M - COOCH₂CH₃]⁺ |
| 85 | High | [C₄H₅O₂]⁺ (from β-keto ester cleavage) |
| 71 | High | [C₄H₇O]⁺ (Tetrahydrofuranyl cation) |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64 to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.[1][2][3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans a range from 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
In-depth Analysis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Reveals Role as a Chemical Intermediate
Comprehensive investigation into the scientific literature and chemical databases indicates that Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is primarily utilized as a chemical intermediate in organic synthesis rather than a biologically active compound with a specific mechanism of action.
Extensive searches for pharmacological or biological activity data for this compound have not yielded any results. The available information consistently points to its function as a building block for the creation of more complex molecules. This is a common role for many organic compounds, which, while crucial for the synthesis of active pharmaceutical ingredients or other functional molecules, do not themselves possess significant biological effects.
The structure of this compound, featuring a β-keto ester functional group attached to a tetrahydrofuran ring, makes it a versatile reagent in a variety of chemical reactions. Such compounds are often employed in the construction of heterocyclic systems and for extending carbon chains in the synthesis of elaborate molecular architectures.
While it is plausible that this compound could be a precursor to a biologically active molecule, there is currently no publicly available research that details such a synthetic pathway and subsequently investigates the mechanism of action of the final product. The scientific focus remains on its synthesis and utility as a reagent.
Therefore, a technical guide or whitepaper on the "mechanism of action" of this compound cannot be provided, as no such mechanism has been described or investigated. The core of scientific inquiry into this compound is centered on its synthetic applications. Future research may uncover its use in the development of novel, biologically active compounds, at which point the mechanism of action of those resulting molecules would become a subject of study.
"physical and chemical properties of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a beta-keto ester derivative containing a tetrahydrofuran moiety. Beta-keto esters are a significant class of organic compounds widely utilized as versatile intermediates in the synthesis of a variety of more complex molecules, including heterocyclic compounds and natural products. The presence of the tetrahydrofuran ring, a common structural motif in many biologically active compounds, makes this particular molecule an interesting building block for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a plausible experimental protocol for its synthesis and characterization.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of experimental data in peer-reviewed literature, some properties are based on data from chemical suppliers and computational predictions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 324570-25-4[1] |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol [1] |
| Boiling Point | 268.8 °C at 760 mmHg |
| Density | 1.135 g/cm³ |
| Melting Point | Not available |
| Solubility | Not available |
| Appearance | Likely a liquid at room temperature |
Synthesis
The synthesis of this compound can be achieved via a Claisen condensation reaction. This well-established method for forming carbon-carbon bonds involves the reaction of an ester with a ketone or another ester in the presence of a strong base. In this case, ethyl acetate can be reacted with an ester derivative of tetrahydrofuran-3-carboxylic acid.
General Experimental Protocol: Claisen Condensation
This protocol is a generalized procedure based on standard Claisen condensation reactions and should be optimized for specific laboratory conditions.
Materials:
-
Tetrahydrofuran-3-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous ethanol
-
Sodium metal or sodium ethoxide
-
Ethyl acetate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Preparation of Tetrahydrofuran-3-carbonyl chloride: In a flame-dried round-bottom flask under an inert atmosphere, suspend tetrahydrofuran-3-carboxylic acid in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Stir the reaction mixture until the evolution of gas ceases and the starting material is consumed, as monitored by thin-layer chromatography (TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
Formation of the Enolate: In a separate flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to anhydrous ethanol. Alternatively, use commercially available sodium ethoxide. Cool the solution in an ice bath.
-
Condensation Reaction: Add ethyl acetate dropwise to the stirred solution of sodium ethoxide to form the ethyl acetate enolate. Following this, add the previously prepared tetrahydrofuran-3-carbonyl chloride dropwise to the enolate solution, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by TLC.
-
Workup and Purification: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the protons of the tetrahydrofuran ring, and the methylene protons of the propanoate chain. The chemical shifts and coupling patterns of the tetrahydrofuran protons would be complex due to their diastereotopic nature.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum should display distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the carbons of the tetrahydrofuran ring, and the methylene carbon of the propanoate chain.
IR (Infrared) Spectroscopy:
The IR spectrum is expected to exhibit strong absorption bands characteristic of the functional groups present:
-
C=O stretching (ester): ~1740-1720 cm⁻¹
-
C=O stretching (ketone): ~1715 cm⁻¹
-
C-O stretching (ether and ester): ~1250-1000 cm⁻¹
Reactivity and Potential Applications
This compound possesses two primary reactive sites: the active methylene group situated between the two carbonyl groups and the carbonyl groups themselves. The active methylene protons are acidic and can be readily removed by a base to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
The presence of both a beta-keto ester functionality and a tetrahydrofuran ring makes this compound a valuable intermediate in the synthesis of more elaborate molecules. It can be a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry. The tetrahydrofuran moiety may impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting molecules.
Logical Relationship of Synthetic Steps
The synthesis of the target compound follows a logical progression from readily available starting materials to the final product through a key bond-forming reaction.
Caption: Logical progression of the synthetic strategy.
Conclusion
This compound is a compound of interest for synthetic and medicinal chemists due to its versatile chemical nature. While detailed experimental data is limited in the public domain, its synthesis can be reasonably approached through established methodologies like the Claisen condensation. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, offering insights into its properties, a plausible synthetic route, and its potential applications as a building block for novel chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.
References
In-Depth Technical Guide: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and preliminary toxicological profile of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate (CAS No: 324570-25-4). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of specific experimental data for this compound, information from structurally related compounds is included for comparative purposes.
Chemical and Physical Properties
This compound is a β-keto ester containing a tetrahydrofuran moiety. Its chemical structure and key properties are summarized below.
| Property | Value |
| CAS Number | 324570-25-4 |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
Safety and Hazard Information
Based on the available Safety Data Sheet (SDS), this compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements
A summary of key precautionary statements is provided below.
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
| Compound | Test | Species | Route | Value |
| Ethyl Acetoacetate | LD50 | Rat | Oral | 3980 mg/kg[1] |
| Ethyl Acetoacetate | LD50 | Rabbit | Dermal | > 5000 mg/kg[2] |
Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge should be used.
Storage
Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.
Accidental Release and First Aid Measures
Accidental Release
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Absorb spillage with inert material (e.g., sand, vermiculite) and dispose of in a suitable container.
-
Do not allow to enter drains or waterways.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies for the synthesis and analysis of β-keto esters, which can be adapted for this specific compound.
Synthesis
The synthesis of β-keto esters such as this compound can typically be achieved through a Claisen condensation reaction.
General Protocol for Claisen Condensation:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Preparation: Sodium ethoxide is prepared in situ by reacting sodium metal with absolute ethanol, or a commercially available solution is used.
-
Reaction: An appropriate ester (e.g., ethyl tetrahydrofuran-3-carboxylate) and a second ester (e.g., ethyl acetate) are dissolved in an anhydrous solvent (e.g., ethanol or THF). The solution is cooled in an ice bath.
-
Addition of Base: The sodium ethoxide solution is added dropwise to the cooled ester solution with vigorous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled and quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄) until the solution is acidic.
-
Extraction: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methods
Standard analytical techniques for the characterization of β-keto esters include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol for NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the compound. The presence of both keto and enol tautomers may be observed.
General Protocol for IR Spectroscopy:
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the C=O stretching vibrations for the ketone and ester groups, and C-O stretching vibrations.
General Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The compound is separated from any impurities on a capillary column (e.g., HP-5).
-
Detection: The eluted compound is detected by a mass spectrometer, which provides a mass spectrum that can be used to determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, furan and tetrahydrofuran moieties are present in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological effects. Furthermore, some β-keto esters have been investigated for their potential as enzyme inhibitors and antibacterial agents.
Given the lack of specific data for the title compound, a diagram illustrating a hypothetical mechanism of action, such as enzyme inhibition, is provided below for conceptual understanding. This is a generalized representation and has not been experimentally validated for this compound.
Caption: A hypothetical model of enzyme inhibition by this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Users should consult the most up-to-date Safety Data Sheet and relevant literature before handling this chemical. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
References
Methodological & Application
Application Notes and Protocols: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate as a versatile building block in organic synthesis, with a primary focus on its application in the synthesis of medicinally relevant heterocyclic compounds.
Application Note 1: Synthesis of Pyrazolyl-Tetrahydrofuran Derivatives
This compound is a key precursor for the synthesis of pyrazolyl-tetrahydrofuran derivatives. These scaffolds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The tetrahydrofuran moiety can enhance the pharmacokinetic properties of a drug candidate.
The primary synthetic route to these derivatives is the Knorr pyrazole synthesis, a robust and widely used cyclocondensation reaction between a β-ketoester and a hydrazine derivative. This reaction allows for the facile construction of the pyrazolone ring system, which can exist in several tautomeric forms. A notable example of the synthesis of such derivatives is reported by Prakash, H., et al. (2025), who synthesized and characterized pyrazolyl-tetrahydrofuran compounds for computational studies.[4][5][6][7][8]
Key Advantages:
-
Direct and Efficient Synthesis: The Knorr synthesis provides a straightforward method to access the pyrazolone core.
-
Structural Diversity: A wide range of substituted hydrazines can be employed to generate a library of pyrazolyl-tetrahydrofuran derivatives with diverse functionalities.
-
Medicinal Relevance: The resulting products are valuable scaffolds for the development of novel therapeutic agents.[1][3]
Experimental Protocols
The following section details a general experimental protocol for the synthesis of 5-(tetrahydrofuran-3-yl)-1-phenyl-1H-pyrazol-5(4H)-one via the Knorr pyrazole synthesis. This protocol is based on established methods for the synthesis of pyrazolones from β-ketoesters and is representative of the synthesis of pyrazolyl-tetrahydrofuran derivatives as described in the literature.[7]
Protocol 1: Synthesis of 2-phenyl-5-(tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the cyclocondensation reaction between this compound and phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol as the solvent (approximately 5-10 mL per gram of the β-ketoester).
-
With stirring, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration using a Büchner funnel. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure, and the product can be precipitated by the addition of cold water.
-
Wash the collected solid with a small amount of cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude 2-phenyl-5-(tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Knorr pyrazole synthesis. Specific values may vary depending on the scale of the reaction and the specific hydrazine derivative used.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | The limiting reagent. |
| Phenylhydrazine | 1.0 - 1.2 eq | A slight excess of the hydrazine is often used to ensure complete consumption of the β-ketoester. |
| Catalyst | ||
| Glacial Acetic Acid | Catalytic amount (2-5 mol%) | Facilitates the condensation and cyclization steps. |
| Solvent | ||
| Ethanol | 5 - 10 volumes | Other alcohols such as methanol or propanol can also be used. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C for ethanol) | The reaction is typically carried out at the boiling point of the solvent. |
| Reaction Time | 2 - 8 hours | Reaction progress should be monitored by TLC. |
| Work-up & Purification | ||
| Product Isolation | Precipitation and filtration | The product often precipitates from the reaction mixture upon cooling or with the addition of water. |
| Purification Method | Recrystallization (e.g., from ethanol) | To obtain a high-purity product. |
| Yield | 70 - 95% (Typical) | The yield is dependent on the specific substrates and reaction conditions. High yields are generally expected for this type of condensation reaction. |
Visualizations
Reaction Pathway: Knorr Pyrazole Synthesis
Caption: Knorr pyrazole synthesis pathway.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol | 2090912-05-1 | Benchchem [benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. jrasb.com [jrasb.com]
- 6. jrasb.com [jrasb.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
Application Notes and Protocols: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate as a key starting material for the synthesis of diverse heterocyclic compounds. The inherent reactivity of its β-ketoester functionality allows for its participation in a variety of classical and modern cyclization reactions, leading to scaffolds of significant interest in medicinal chemistry and materials science.
Introduction to this compound
This compound is a valuable bifunctional building block. The presence of a reactive β-ketoester moiety makes it an ideal precursor for constructing a wide array of heterocyclic systems. The tetrahydrofuran ring introduces a saturated, polar, and often desirable pharmacokinetic feature into the target molecules.
Key Structural Features:
-
β-Ketoester: This functional group is primed for reactions with a variety of nucleophiles, serving as a 1,3-dielectrophile.
-
Tetrahydrofuran Moiety: This saturated heterocyclic ring can influence the solubility, polarity, and metabolic stability of the final compounds, making it an attractive feature in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 270-280 °C (Predicted) |
| Density | Approximately 1.15 g/cm³ (Predicted) |
| Solubility | Soluble in most common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). |
Applications in Heterocyclic Synthesis
This compound is a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems. This section outlines its application in the synthesis of pyrazolones and dihydropyrimidinones, two classes of heterocycles with significant biological activities.
Application Example 1: Synthesis of 5-(Tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one via Knorr-type Cyclization
The reaction of this compound with hydrazine hydrate provides a straightforward route to 5-(tetrahydrofuran-3-yl)-substituted pyrazolones. This reaction proceeds via a classical Knorr-type cyclization mechanism.
Reaction Scheme:
Caption: Knorr-type cyclization of this compound.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.86 g, 10 mmol) in anhydrous ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (0.55 g, 11 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (20 mL) and stir. The product may precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product is an oil, extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Expected Results:
| Product | Yield (%) | Melting Point (°C) |
| 5-(Tetrahydrofuran-3-yl)-2,4-dihydro-3H-pyrazol-3-one | 75-85 | 155-160 (Predicted) |
Application Example 2: Synthesis of 6-Methyl-4-(tetrahydrofuran-3-yl)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction
The Biginelli reaction, a one-pot three-component synthesis, can be employed to synthesize dihydropyrimidinones (DHPMs) using this compound, an aldehyde, and urea. This protocol outlines the synthesis using acetaldehyde as the aldehyde component.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a β-keto ester of interest in medicinal chemistry and organic synthesis. The described methodology is based on the C-acylation of the magnesium enolate of ethyl acetate with tetrahydrofuran-3-carbonyl chloride.
Introduction
β-keto esters are valuable synthetic intermediates due to their versatile reactivity, enabling the construction of a wide array of more complex molecules, including heterocyclic compounds and carbocycles.[1][2] The target molecule, this compound, incorporates a tetrahydrofuran moiety, a common structural motif in many biologically active compounds. The presented protocol offers a robust and adaptable method for the preparation of this and similar β-keto esters. The synthesis proceeds via the formation of a magnesium enolate of ethyl acetate, which then undergoes nucleophilic acyl substitution with tetrahydrofuran-3-carbonyl chloride.
Materials and Methods
Materials:
-
Magnesium turnings
-
Anhydrous ethanol
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
Tetrahydrofuran-3-carbonyl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or flash column chromatography
Safety Precautions:
-
Tetrahydrofuran-3-carbonyl chloride is corrosive and reacts with water, liberating toxic gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]
-
Anhydrous solvents are flammable and may form explosive peroxides.[4][5][6][7] Handle under an inert atmosphere and away from ignition sources.
-
The reaction of magnesium with ethanol is exothermic.
-
Always perform reactions under an inert atmosphere (argon or nitrogen) to prevent moisture from interfering with the reagents.
Experimental Protocol
Part A: Preparation of Magnesium Ethoxide
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add magnesium turnings (1.2 equivalents).
-
Under a positive pressure of argon or nitrogen, add sufficient anhydrous ethanol to cover the magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen gas. Once the reaction starts, it may become self-sustaining.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux until all the magnesium has reacted to form a clear to slightly hazy solution of magnesium ethoxide.
-
Allow the solution to cool to room temperature. The magnesium ethoxide can be used as a solution in ethanol or the excess ethanol can be removed under reduced pressure to yield a solid.[8]
Part B: Synthesis of this compound
-
To the flask containing the prepared magnesium ethoxide, add anhydrous diethyl ether or THF.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add ethyl acetate (2.0 equivalents relative to the desired product) dropwise via an addition funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the complete formation of the magnesium enolate of ethyl acetate.
-
Cool the reaction mixture back down to 0 °C.
-
In a separate, dry flask, prepare a solution of tetrahydrofuran-3-carbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the solution of tetrahydrofuran-3-carbonyl chloride dropwise to the stirred magnesium enolate suspension, maintaining the temperature below 5 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting acyl chloride.
Part C: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography.
-
Note on Chromatography: β-keto esters can be sensitive to acidic silica gel. It is advisable to use silica gel that has been neutralized by pre-treatment with a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 0.5-1% in the eluent).[9]
-
Data Presentation
| Parameter | Expected Value | Reference |
| Reactant Stoichiometry | ||
| Magnesium | 1.2 eq. | General procedure for magnesium enolates |
| Ethanol | Excess | Preparation of magnesium ethoxide[10] |
| Ethyl Acetate | 2.0 eq. | To ensure complete enolate formation |
| Tetrahydrofuran-3-carbonyl Chloride | 1.0 eq. | Limiting reagent |
| Reaction Conditions | ||
| Enolate Formation Temperature | 0 °C to RT | Standard procedure[11] |
| Acylation Temperature | 0 °C to RT | Standard procedure[11] |
| Reaction Time | 4-6 hours | Typical for acylation reactions |
| Yield and Purity | ||
| Expected Yield | 70-85% | Based on analogous reactions[11] |
| Purity (post-purification) | >95% | Achievable with chromatography/distillation |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Key steps in the synthesis of the target β-keto ester.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. georganics.sk [georganics.sk]
- 4. media.laballey.com [media.laballey.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. CN101024599A - Solid magnesium ethoxide and preparing method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate and its derivatives in medicinal chemistry, based on the biological activities of structurally related compounds. Detailed protocols for the synthesis and evaluation of analogous compounds are also presented to guide further research.
Introduction: The Potential of the Tetrahydrofuran Moiety in Drug Discovery
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in drug design. This compound represents a versatile building block that can be chemically modified to explore a range of therapeutic targets. While direct biological data on this specific molecule is limited in publicly available literature, the known activities of analogous structures containing furan, tetrahydrofuran, and propanoate moieties suggest several potential applications.
Potential Therapeutic Applications
Based on the biological activities of structurally related molecules, derivatives of this compound could be investigated for the following applications:
-
Antimicrobial Agents: Furan and tetrahydrofuran derivatives have demonstrated notable antimicrobial activity. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown efficacy against Candida albicans, Escherichia coli, and Staphylococcus aureus[1][2]. The tetrahydrofuran ring in the target molecule could be explored for the development of novel antibacterial and antifungal agents.
-
Anticancer Agents: A tetrahydrofuran analog of the natural product FR901464, which targets the spliceosome, has been synthesized and evaluated for its antiproliferative activity. Although it was found to be less potent than its tetrahydropyran counterpart, it still exhibited low micromolar growth inhibition, highlighting the potential of the tetrahydrofuran scaffold in cancer research[3].
-
Enzyme Inhibitors: The β-ketoester functionality in this compound is a common feature in enzyme inhibitors. For example, analogs of trimethoprim, which contain a different core but demonstrate the general principle of small molecule enzyme inhibition, are effective inhibitors of dihydrofolate reductase (DHFR)[4]. The tetrahydrofuran moiety could be incorporated into scaffolds targeting various enzymes implicated in disease.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of compounds analogous to this compound. These can be adapted for the synthesis and testing of novel derivatives.
3.1. General Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives[1]
This protocol describes the hydroarylation of a furan-containing propanoic acid derivative, a reaction type that could be adapted for the modification of the tetrahydrofuran scaffold.
Materials:
-
3-(Furan-2-yl)propenoic acid derivative (1 equivalent)
-
Arene (e.g., benzene)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a mixture of the 3-(furan-2-yl)propenoic acid derivative (0.36 mmol), arene (0.1 mL), and CH₂Cl₂ (1 mL), add TfOH (0.5 mL, 6.45 mmol).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into water (50 mL).
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic extracts, wash with water (3 x 50 mL), and dry over Na₂SO₄.
-
Distill the solvent under reduced pressure to isolate the product.
3.2. Antiproliferative Activity Assay[3]
This protocol can be used to evaluate the anticancer potential of newly synthesized compounds.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and doxorubicin in the growth medium.
-
Treat the cells with the compounds at various concentrations for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
The following table summarizes the antiproliferative activity of a tetrahydrofuran analog of FR901464 against the HeLa cancer cell line, as reported in the literature[3]. This data illustrates the type of quantitative results that can be obtained from the protocol described above.
| Compound | Target | Cell Line | IC50 (µM) |
| Tetrahydrofuran analog 1 | Spliceosome | HeLa | 1.8 |
| Meayamycin A (MAMA) | Spliceosome | HeLa | 0.0017 |
| Meayamycin D (MAMD) | Spliceosome | HeLa | 0.0031 |
| Doxorubicin (DOX) | Topoisomerase II | HeLa | 0.021 |
Visualizations
Diagram 1: General Workflow for Synthesis and Evaluation
Caption: A general workflow for the synthesis and biological evaluation of novel derivatives.
Diagram 2: Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by a tetrahydrofuran derivative.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a proposed protocol for the scale-up synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a key intermediate in the manufacturing of various pharmaceutically active ingredients. The synthesis is a two-step process commencing with the oxidation of 3-hydroxytetrahydrofuran to 3-oxotetrahydrofuran, followed by a Claisen condensation to yield the final product.
Step 1: Scale-Up Synthesis of 3-Oxotetrahydrofuran
The initial step focuses on the efficient and scalable oxidation of 3-hydroxytetrahydrofuran. Traditional methods employing chromium reagents are hazardous and provide low yields, making them unsuitable for industrial applications.[1] A more viable approach for large-scale production utilizes a TEMPO/TCCA (2,2,6,6-tetramethylpiperidine-1-oxyl/trichloroisocyanuric acid) catalytic system, which operates under mild conditions and offers high yields.[1]
Experimental Protocol: TEMPO/TCCA Oxidation of 3-Hydroxytetrahydrofuran
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Hydroxytetrahydrofuran | ≥98% | Commercially Available |
| Trichloroisocyanuric acid (TCCA) | ≥95% | Commercially Available |
| TEMPO | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aqueous NaHCO₃ solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent | Commercially Available |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Charge the 10 L jacketed reactor with 3-hydroxytetrahydrofuran (606 g, 6.8 mol, 1.0 eq.) and dichloromethane (6.2 L).
-
Add TEMPO (10.8 g, 0.069 mol, 0.01 eq.) to the solution.
-
Cool the reaction mixture to -5 °C using a circulating chiller.
-
Slowly add trichloroisocyanuric acid (1596 g, 6.8 mol, 1.0 eq.) in portions, maintaining the internal temperature between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until gas chromatography-mass spectrometry (GC-MS) analysis indicates the consumption of the starting material (typically <1%).
-
Filter the reaction mixture to remove solid byproducts and wash the filter cake with dichloromethane (3 x 600 mL).
-
Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 600 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-oxotetrahydrofuran as a pale yellow oil.
Quantitative Data Summary (Lab-Scale):
| Parameter | Value | Reference |
| Starting Material | 60.6 g 3-hydroxytetrahydrofuran | [1] |
| Yield | 55.4 g (93.6%) | [1] |
| Purity (HPLC) | 95% | [1] |
| Reaction Time | ~1 hour | [1] |
| Temperature | -5 °C to 0 °C | [1] |
Step 2: Proposed Scale-Up Synthesis of this compound via Claisen Condensation
The second step involves a Claisen condensation of the synthesized 3-oxotetrahydrofuran with diethyl carbonate in the presence of a strong base, such as sodium ethoxide. This reaction is a standard method for the formation of β-keto esters.
Experimental Protocol: Claisen Condensation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Oxotetrahydrofuran | As synthesized in Step 1 | - |
| Diethyl carbonate | Anhydrous, ≥99% | Commercially Available |
| Sodium ethoxide | ≥95% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| 1 M Hydrochloric acid | - | Prepared in-house |
| Saturated aqueous NaCl solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | Reagent | Commercially Available |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, reflux condenser, and nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Charge the 20 L jacketed reactor with anhydrous toluene (8 L) and sodium ethoxide (500 g, 7.35 mol, 1.1 eq.).
-
Heat the suspension to 80 °C under a nitrogen atmosphere.
-
In a separate vessel, prepare a solution of 3-oxotetrahydrofuran (577 g, 6.7 mol, 1.0 eq.) and diethyl carbonate (945 g, 8.0 mol, 1.2 eq.) in anhydrous toluene (2 L).
-
Add the solution of 3-oxotetrahydrofuran and diethyl carbonate dropwise to the heated sodium ethoxide suspension over 2 hours.
-
After the addition is complete, maintain the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into ice-cold 1 M hydrochloric acid to neutralize the excess base.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 1 L).
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualized Experimental Workflow
Caption: Overall workflow for the scale-up synthesis.
Safety Considerations
-
All procedures should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Trichloroisocyanuric acid is a strong oxidizing agent and should be handled with care.
-
Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
The quenching of the Claisen condensation with acid is exothermic and should be performed cautiously with adequate cooling.
Conclusion
This document outlines a robust and scalable two-step synthesis for this compound. The initial oxidation step is based on a documented, high-yield procedure suitable for large-scale production. The subsequent Claisen condensation is a proposed protocol based on established chemical principles for the synthesis of β-keto esters. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate on a larger scale. Further optimization of the Claisen condensation step at the desired scale is recommended to maximize yield and purity.
References
Application Notes and Protocols for the Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a β-keto ester of significant interest in medicinal chemistry and drug development due to its versatile chemical structure. The β-keto ester moiety serves as a valuable building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and other pharmacologically active agents. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that is particularly well-suited for the preparation of β-keto esters.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound utilizing a crossed Claisen condensation reaction.
The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[3][4][5] In a "crossed" Claisen condensation, two different esters are used.[6] For this synthesis, a non-enolizable ester, ethyl tetrahydrofuran-3-carboxylate, is reacted with an enolizable ester, ethyl acetate, in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl tetrahydrofuran-3-carboxylate. Subsequent elimination of an ethoxide ion yields the desired product.[5][6]
Reaction Scheme:
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via a crossed Claisen condensation.
Materials:
-
Ethyl tetrahydrofuran-3-carboxylate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous ethanol (if using sodium metal to prepare NaOEt) or anhydrous THF/diethyl ether (if using NaH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Base (if using Sodium Ethoxide from Sodium): In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a solution of sodium ethoxide in anhydrous ethanol (or a suspension of sodium hydride in an anhydrous ether).
-
Addition of Reactants:
-
Cool the flask in an ice bath.
-
A mixture of ethyl tetrahydrofuran-3-carboxylate and ethyl acetate is added dropwise to the stirred base solution/suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then quench by carefully pouring it over crushed ice.
-
Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the typical reaction conditions for the Claisen condensation synthesis of this compound.
| Parameter | Condition |
| Reactant 1 (Non-enolizable) | Ethyl tetrahydrofuran-3-carboxylate (1.0 eq) |
| Reactant 2 (Enolizable) | Ethyl acetate (1.5 - 2.0 eq) |
| Base | Sodium ethoxide (1.1 eq) or Sodium Hydride (1.1 eq) |
| Solvent | Anhydrous Ethanol or Anhydrous THF |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2 - 4 hours |
| Work-up | Acidic work-up (1 M HCl) |
| Purification | Vacuum distillation or Column Chromatography |
| Expected Yield | 60 - 80% (estimated) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Mechanism of the Claisen condensation for the target molecule.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. synarchive.com [synarchive.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Utility of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate as a versatile building block in the synthesis of complex heterocyclic molecules of pharmaceutical interest. The tetrahydrofuran motif is a prevalent feature in numerous biologically active compounds, and its incorporation into drug-like scaffolds is of significant interest in medicinal chemistry. This document outlines a representative synthetic protocol based on the well-established Hantzsch pyridine synthesis, demonstrating the utility of this β-keto ester in generating novel dihydropyridine derivatives.
Introduction: The Role of β-Keto Esters in Pharmaceutical Synthesis
β-Keto esters are highly valuable intermediates in organic synthesis due to their dual reactivity. They possess both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) centers, making them ideal substrates for a variety of condensation and cyclization reactions. Classic multicomponent reactions such as the Hantzsch pyridine synthesis, the Biginelli reaction, and the Guareschi-Thorpe condensation all leverage β-keto esters to construct complex heterocyclic cores that are central to many pharmaceutical agents.[1][2][3][4] For instance, the dihydropyridine core, readily accessible through the Hantzsch synthesis, is the foundational structure for a class of widely used calcium channel blockers.[1][5]
This compound offers the advantage of introducing a tetrahydrofuran moiety, a common structural feature in natural products and approved drugs, into these scaffolds.[6][7] This can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
Conceptual Workflow: From β-Keto Ester to Pharmaceutical Scaffolds
The following diagram illustrates the general strategy of employing a β-keto ester like this compound in multicomponent reactions to generate diverse, pharmaceutically relevant heterocyclic systems.
Caption: Logical flow from starting materials to pharmaceutical scaffolds.
Application Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative
This protocol describes a representative procedure for the synthesis of a novel diethyl 2,6-bis(tetrahydrofuran-3-yl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate, a potential intermediate for new calcium channel blockers or other therapeutic agents.
3.1. Reaction Scheme
The reaction involves the one-pot condensation of an aromatic aldehyde, two equivalents of this compound, and a nitrogen source, typically ammonium acetate.[1][8]
3.2. Materials and Methods
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3-Nitrobenzaldehyde)
-
Ammonium acetate
-
Ethanol (absolute)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) apparatus
-
3.3. Experimental Procedure
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol, 1.0 eq.), this compound (22 mmol, 2.2 eq.), and ammonium acetate (12 mmol, 1.2 eq.).
-
Add 30 mL of absolute ethanol to the flask.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 50 mL of deionized water to the concentrated mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
3.4. Quantitative Data Summary
The following table presents representative data for the Hantzsch synthesis of a dihydropyridine derivative using this compound.
| Aldehyde | β-Keto Ester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (by HPLC) |
| 3-Nitrobenzaldehyde | This compound | Ammonium Acetate | Ethanol | Reflux | 8 | 85 | >98% |
| Benzaldehyde | This compound | Ammonium Acetate | Ethanol | Reflux | 10 | 82 | >97% |
| 4-Chlorobenzaldehyde | This compound | Ammonium Acetate | Ethanol | Reflux | 7 | 88 | >98% |
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of the dihydropyridine derivative.
Caption: Step-by-step workflow for the Hantzsch synthesis.
Conclusion
This compound is a promising building block for the synthesis of novel heterocyclic compounds for pharmaceutical applications. Its use in established multicomponent reactions like the Hantzsch synthesis provides a straightforward route to dihydropyridine scaffolds bearing a tetrahydrofuran moiety. The protocols and data presented here serve as a valuable starting point for researchers exploring the synthesis of new pharmaceutical intermediates with potentially enhanced biological activity and improved pharmacokinetic profiles. Further investigation into other cyclization reactions and the biological evaluation of the resulting compounds is warranted.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
Application Note: Derivatization of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The tetrahydrofuran (THF) ring is a privileged structural motif found in a wide array of natural products and biologically active molecules, exhibiting potent activities such as anticancer, antimicrobial, and antifungal effects.[1][2] Many pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) contain a THF nucleus, highlighting its importance in drug discovery.[3][4] The core structure of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate presents a versatile scaffold for chemical modification. Its β-ketoester functionality allows for a variety of chemical transformations to generate a library of novel derivatives. This application note provides proposed strategies for the derivatization of this starting material and detailed protocols for subsequent high-throughput biological screening to identify lead compounds for drug development.
Proposed Derivatization Strategies The reactivity of the active methylene group and the ketone and ester functionalities in this compound allows for several derivatization pathways. A focused library can be synthesized to explore the structure-activity relationship (SAR).
Caption: Proposed derivatization pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of an α,β-Unsaturated Ketoester Derivative via Knoevenagel Condensation
This protocol describes a general procedure for the reaction of this compound with an aromatic aldehyde.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (catalyst)
-
Acetic Acid (catalyst)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware with Dean-Stark apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), the selected aromatic aldehyde (1.1 eq), and toluene (approx. 0.2 M solution).
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by observing water collection in the Dean-Stark trap. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: High-Throughput Screening (HTS) for Anti-Tumor Activity
This protocol outlines a primary cell-based HTS campaign to identify cytotoxic derivatives using a colorimetric cell viability assay (MTT).[5]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]
-
Appropriate cell culture media (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized derivative library dissolved in DMSO (10 mM stock)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives and controls in culture media. The final concentration might range from 0.1 to 100 µM.
-
Add 100 µL of the diluted compounds to the respective wells. Ensure the final DMSO concentration is <0.5%.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%) for each active compound.[6]
Caption: Workflow for high-throughput screening of derivatives for anti-tumor activity.
Protocol 3: Secondary Screening - Kinase Inhibition Assay
This protocol provides a general method to assess if hit compounds inhibit the activity of a specific protein kinase, a common target in oncology.
Materials and Reagents:
-
Recombinant protein kinase (e.g., EGFR, BRAF)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar technology that measures kinase activity by quantifying ADP produced)
-
384-well assay plates (white)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase assay buffer.
-
Hit compound at various concentrations (final DMSO <1%). Include positive (Staurosporine) and negative (DMSO) controls.
-
Recombinant kinase enzyme.
-
-
Initiation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls and calculate the IC₅₀ value for each compound to determine its potency as a kinase inhibitor.[6]
Data Presentation
Quantitative data from screening should be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity Data for a Derivative Library
| Compound ID | R-Group (from aldehyde) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
| SM-01 | (Starting Material) | > 100 | > 100 |
| DER-01 | Phenyl | 45.2 | 68.3 |
| DER-02 | 4-Chlorophenyl | 8.7 | 15.1 |
| DER-03 | 4-Methoxyphenyl | 22.5 | 35.8 |
| DER-04 | 2-Naphthyl | 5.1 | 9.4 |
| Doxorubicin | (Control) | 0.2 | 0.5 |
Table 2: Hypothetical Kinase Inhibition Data for Selected Hits
| Compound ID | EGFR Kinase IC₅₀ (µM) | BRAF Kinase IC₅₀ (µM) |
| DER-02 | 2.1 | > 50 |
| DER-04 | 15.6 | 4.3 |
| Staurosporine | 0.009 | 0.007 |
Potential Signaling Pathway
Derivatives identified as kinase inhibitors could potentially interfere with critical cancer signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Simplified MAPK/ERK signaling pathway as a potential target for novel derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols for Monitoring Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a key intermediate in various pharmaceutical syntheses. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared Spectroscopy (FTIR) are designed to deliver reliable and accurate quantitative and qualitative data for reaction monitoring, optimization, and scale-up.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust technique for monitoring the consumption of reactants and the formation of this compound. Due to the presence of keto-enol tautomerism in β-keto esters, peak shape can be challenging.[1] The following methods are optimized to achieve sharp peaks and reliable quantification.
Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to data analysis.
Experimental Protocol: Reversed-Phase HPLC
This method is suitable for monitoring the primary reaction components.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). The pH of the mobile phase can influence the tautomeric equilibrium; an acidic mobile phase is often beneficial.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Increasing the temperature can help to speed up the interconversion of tautomers, resulting in a single, sharper peak.[1]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Internal Standard: A stable, non-reactive compound with a similar chromophore and retention time that does not interfere with the reaction components, such as Ethyl Benzoate.
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction immediately in 1 mL of cold acetonitrile.
-
Add a known concentration of the internal standard.
-
Vortex the sample and filter through a 0.22 µm syringe filter before injection.
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Good retention for moderately polar organic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acid modifier improves peak shape for β-keto esters.[1] |
| Gradient | 30% to 80% Acetonitrile over 15 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Temperature | 35 °C | Increased temperature can minimize peak broadening from tautomerism.[1] |
| Detection | UV at 254 nm | The β-keto ester moiety has a UV chromophore. |
| Internal Standard | Ethyl Benzoate | For accurate quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
GC-MS is a powerful technique for identifying and quantifying volatile components, including the desired product, starting materials, and any volatile byproducts.[2][3] Given the furan moiety in the target molecule, GC-MS is particularly well-suited for its analysis.[2][4][5][6][7]
Workflow for GC-MS Analysis
Caption: GC-MS workflow for reaction monitoring and byproduct identification.
Experimental Protocol: GC-MS
This protocol is designed for the sensitive detection and identification of reaction components.
-
Instrumentation: Standard GC-MS system.
-
Column: A mid-polarity column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of furan derivatives.[6][7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless for trace analysis or a split injection (e.g., 50:1) for more concentrated samples.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction and extract the organic components with 1 mL of ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration with ethyl acetate before injection.
Data Presentation: GC-MS Parameters
| Parameter | Condition | Rationale |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Provides good resolution for a wide range of organic compounds, including furan derivatives.[6][7] |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 60°C (2 min) to 280°C at 15°C/min | A general-purpose program to separate compounds with varying boiling points. |
| Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| Detector | Mass Spectrometer (Scan Mode) | Allows for the identification of unknown compounds. |
In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time, continuous monitoring of a chemical reaction without the need for sampling.[8][9][10] This provides immediate feedback on reaction kinetics, intermediates, and endpoints.
Logical Flow for In-situ FTIR Monitoring
Caption: Logical workflow for in-situ FTIR reaction monitoring.
Experimental Protocol: In-situ FTIR
This protocol provides a framework for setting up real-time reaction monitoring.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe (e.g., Diamond or Silicon).
-
Probe Insertion: The ATR probe is inserted directly into the reaction vessel.
-
Data Collection:
-
Background Spectrum: A background spectrum of the reaction solvent and starting materials is collected before initiating the reaction.
-
Reaction Monitoring: Once the reaction is initiated, spectra are collected automatically at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Key vibrational bands for the starting materials and the product are identified.
-
The disappearance of a reactant peak or the appearance of a product peak is monitored over time.
-
Chemometric software can be used to convert spectral data into concentration profiles.
-
Data Presentation: Key Infrared Bands for Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Species | Monitoring Action |
| Ester C=O Stretch | ~1740 | Starting Material (Ester) | Monitor Disappearance |
| β-Keto Ester C=O Stretch | ~1715 | Product | Monitor Appearance |
| C-O-C Stretch (Furan) | ~1150-1050 | Product | Monitor Appearance |
The analytical methods outlined provide a comprehensive toolkit for researchers engaged in the synthesis of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC being ideal for routine quantitative measurements, GC-MS for detailed byproduct analysis, and in-situ FTIR for real-time kinetic studies and process optimization. By implementing these detailed protocols, scientists can gain a deeper understanding of the reaction, leading to improved yields, purity, and process control.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route involves a two-step process. The first step is the oxidation of 3-hydroxytetrahydrofuran to the key intermediate, 3-oxo-tetrahydrofuran. The second step is a crossed Claisen-type condensation of 3-oxo-tetrahydrofuran with an ethyl acetate equivalent, such as ethyl acetate itself or diethyl carbonate, to yield the final β-keto ester product.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include the purity of starting materials (especially the absence of water and alcohols in the Claisen condensation step), the choice and stoichiometry of the base, reaction temperature, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing side-product formation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. You can visualize the disappearance of the starting materials (3-oxo-tetrahydrofuran) and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[1]
Q4: What are the common impurities or side-products?
A4: In the oxidation step, incomplete conversion can leave residual 3-hydroxytetrahydrofuran. In the Claisen condensation step, potential side-products include self-condensation products of ethyl acetate, products from the Cannizzaro reaction if an inappropriate base is used with certain aldehydes (though not directly applicable here, it's a common Claisen-related side reaction), and byproducts from the decomposition of the starting materials or product.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of 3-oxo-tetrahydrofuran (Intermediate)
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use fresh TEMPO and TCCA. Ensure TCCA has been stored in a dry environment. |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure the disappearance of the 3-hydroxytetrahydrofuran starting material. If the reaction stalls, a small additional portion of the oxidizing agent can be added. |
| Suboptimal Temperature | The oxidation is typically carried out at low temperatures (-10°C to 0°C) to control the reaction rate and minimize side reactions. Ensure proper temperature control throughout the addition of reagents.[1] |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents. |
Problem 2: Low or No Yield of this compound (Final Product)
| Possible Cause | Suggested Solution |
| Inactive Base | Use a freshly prepared solution of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure alkoxide bases (e.g., sodium ethoxide) are anhydrous. |
| Incorrect Stoichiometry of Base | A full equivalent of base is required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[2] |
| Presence of Water or Alcohol in Reactants/Solvent | Water or alcohols will quench the strong base and the enolate intermediate. Use anhydrous solvents and ensure starting materials are dry. |
| Suboptimal Reaction Temperature | Enolate formation is often performed at low temperatures (e.g., -78°C for LDA, 0°C to room temperature for NaH). The condensation reaction temperature may need to be optimized. Start at a low temperature and allow the reaction to slowly warm to room temperature. |
| Self-Condensation of Ethyl Acetate | To minimize this, add the ethyl acetate slowly to the mixture of the ketone and the base. Alternatively, pre-forming the enolate of 3-oxo-tetrahydrofuran before the addition of the acylating agent can be beneficial. |
Problem 3: Formation of Multiple Products and Purification Difficulties
| Possible Cause | Suggested Solution |
| Competing Side Reactions | As mentioned, self-condensation of the ester is a common side reaction. Using a non-enolizable acetylating agent like diethyl carbonate in the presence of a strong base can circumvent this issue. |
| Product Degradation | The β-keto ester product can be sensitive to prolonged exposure to strong base or high temperatures. Work up the reaction as soon as it is complete (as determined by TLC). Neutralize the reaction mixture carefully during workup. |
| Ineffective Purification | Column chromatography on silica gel is typically effective for purifying β-keto esters. A gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is recommended. |
| Tautomerization | β-keto esters exist as a mixture of keto and enol tautomers, which can sometimes lead to broadened peaks in NMR spectra or multiple spots on TLC. This is an inherent property of the product. |
Experimental Protocols
Protocol 1: Synthesis of 3-oxo-tetrahydrofuran
This protocol is adapted from a patented procedure for the oxidation of 3-hydroxytetrahydrofuran using TEMPO and TCCA.[1]
Materials:
-
3-hydroxytetrahydrofuran (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (1.0 - 1.2 eq)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.01 - 0.02 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxytetrahydrofuran and anhydrous dichloromethane.
-
Cool the solution to -10°C in an ice-salt bath.
-
Add TCCA to the solution, followed by a catalytic amount of TEMPO.
-
Stir the reaction mixture at -10°C to 0°C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-oxo-tetrahydrofuran.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This is a general protocol for a crossed Claisen-type condensation. Optimization of base, solvent, and temperature may be required.
Materials:
-
3-oxo-tetrahydrofuran (1.0 eq)
-
Diethyl carbonate (or Ethyl Acetate) (1.5 - 2.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask and cool to 0°C.
-
Slowly add a solution of 3-oxo-tetrahydrofuran and diethyl carbonate in anhydrous THF to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidify the mixture to a pH of ~4-5 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 179 | 1.087 |
| 3-oxo-tetrahydrofuran | C₄H₆O₂ | 86.09 | 139-140 | 1.13 |
| This compound | C₉H₁₄O₄ | 186.20 | ~270 (predicted) | ~1.14 (predicted) |
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Workflow for Low Yield in Claisen Condensation
References
"troubleshooting low yields in Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate synthesis"
Technical Support Center: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome challenges and improve your reaction yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is extremely low, and I've recovered most of my starting materials. What are the likely causes?
A1: Low conversion is a common issue that typically points to problems with the reaction setup or reagents. The primary causes are often related to the base used for deprotonation or the overall reaction conditions.
-
Ineffective Deprotonation: The formation of the ester enolate is the critical first step. An insufficient amount or activity of the base will lead to poor conversion.
-
Base Stoichiometry: The Claisen condensation consumes a full equivalent of base because the resulting β-keto ester product is acidic (pKa ≈ 11) and is deprotonated by the alkoxide base.[1] This final deprotonation step is crucial to drive the reaction equilibrium towards the product. Ensure at least one molar equivalent of a suitable base is used.
-
Base Quality: Alkali metal alkoxides are hygroscopic and can be deactivated by moisture. Sodium hydride (NaH) can be passivated by a layer of sodium hydroxide if stored improperly. Always use fresh, high-quality base. Commercially available magnesium ethoxide may not be active enough, often requiring fresh preparation.[2]
-
-
Suboptimal Temperature: The reaction temperature might be too low for your specific substrates, leading to a slow reaction rate.[3] Conversely, if the temperature is too high, side reactions can dominate. A careful optimization of the reaction temperature is recommended.
-
Insufficient Reaction Time: Monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC).[3] If the starting materials are still present after the initially planned time, the reaction may simply need longer to reach completion.
Q2: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is generally due to competing side reactions.[3] For this synthesis, the most common side reactions are self-condensation and saponification.
-
Self-Condensation of Ethyl Acetate: If using a crossed Claisen condensation method where the enolate of ethyl acetate attacks a tetrahydrofuran-derived ester, the ethyl acetate enolate can react with another molecule of ethyl acetate. This produces ethyl acetoacetate, a common impurity.
-
Solution: To minimize self-condensation, a common strategy is to use a non-enolizable ester as the electrophile or to use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of ethyl acetate quantitatively before adding the second ester.[4]
-
-
Saponification: The presence of water in the reaction mixture can lead to the hydrolysis of the ester starting materials or the β-keto ester product, especially under basic conditions. This forms carboxylate salts, which after acidic workup will yield carboxylic acids.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Check starting materials for water content.
-
-
Transesterification: If the alkoxide base used (e.g., sodium methoxide) does not match the alkyl group of the ester (ethyl), transesterification can occur, leading to a mixture of methyl and ethyl esters.
-
Solution: Always match the alkoxide base to the ester. For ethyl esters, use sodium ethoxide (NaOEt).
-
Q3: The reaction mixture turned very dark, and I am having trouble isolating any product. What is happening?
A3: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products.[3] This is typically caused by overly harsh reaction conditions.
-
Cause: Excessively high temperatures or a very high concentration of a strong base can promote decomposition pathways. Some starting materials, particularly if they contain sensitive functional groups, can be prone to polymerization under these conditions.
-
Solution:
-
Maintain careful temperature control, potentially running the reaction at a lower temperature for a longer period.
-
Consider the slow addition of the base to the reaction mixture to avoid localized high concentrations and exothermic events.[3]
-
Q4: After acidic workup, my primary isolated product is a carboxylic acid, not the expected β-keto ester. Why did this happen?
A4: This issue points towards two potential pathways: saponification during the reaction or hydrolysis and decarboxylation after the reaction.
-
Saponification: As mentioned in Q2, water contamination leads to base-mediated hydrolysis of the ester.
-
Hydrolysis and Decarboxylation: β-keto esters can undergo hydrolysis to form a β-keto acid, which is thermally unstable and can readily decarboxylate upon heating to yield a ketone.[5] If the acidic workup is performed at an elevated temperature or if the crude product is heated excessively during solvent removal, you may lose the ester and carboxyl group entirely.
-
Solution: Perform the acidic workup at low temperatures (e.g., in an ice bath). When removing solvent under reduced pressure, use a low-temperature water bath to avoid product decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most common and direct approach is a Crossed Claisen Condensation . This involves the reaction of the enolate of ethyl acetate with an activated form of tetrahydrofuran-3-carboxylic acid, typically ethyl tetrahydrofuran-3-carboxylate. The reaction is performed in the presence of a strong base like sodium ethoxide.
Q2: What are the critical quality requirements for my reagents?
A2: Reagent quality is paramount for achieving high yields.
-
Solvents: All solvents, particularly the reaction solvent (e.g., ethanol, THF), must be anhydrous.
-
Base: The base (e.g., sodium ethoxide, sodium hydride) must be fresh and protected from moisture.
-
Esters: The starting esters (ethyl acetate and ethyl tetrahydrofuran-3-carboxylate) should be pure and free from their corresponding carboxylic acids and water. Distillation of starting materials is recommended for high-purity applications.
Q3: What are the recommended reaction conditions?
A3: Optimal conditions can vary, but a typical starting point for a Claisen condensation is as follows:
-
Base: Sodium ethoxide (NaOEt), at least 1.0 equivalent.
-
Solvent: Anhydrous ethanol.
-
Temperature: The reaction is often started at 0-10 °C during base and reactant addition and then gently warmed to reflux to drive the reaction to completion.
-
Atmosphere: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is an effective method.[3] Take small aliquots from the reaction mixture at regular intervals, quench them with a dilute acid, and extract with a suitable organic solvent. Spot the organic layer on a TLC plate alongside your starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Q5: What is the best method for purifying the final product?
A5: Purification of β-keto esters can be achieved through several methods.
-
Fractional Distillation: If the product is thermally stable and has a boiling point sufficiently different from any impurities, vacuum distillation is an excellent method for purification on a larger scale.[2]
-
Column Chromatography: For smaller scales or for removing non-volatile impurities, silica gel chromatography is effective. A solvent system such as hexane/ethyl acetate is typically used.
Data Summary
The yield of Claisen-type condensations is highly dependent on reaction parameters. While specific data for this compound is not widely published, the following table provides representative data for related β-keto ester syntheses to illustrate the impact of key variables.
| Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| NaOEt (1.1) | Ethanol | 78 (Reflux) | 4 | 65-75 | Standard conditions, risk of self-condensation. |
| NaH (1.1) | THF | 66 (Reflux) | 6 | 70-80 | Irreversible deprotonation, avoids equilibrium issues. |
| LDA (1.1) | THF | -78 to 0 | 2 | 80-90 | Good for crossed condensations, minimizes self-reaction. |
| Mg(OEt)₂ (1.0) | Toluene | 110 (Reflux) | 8 | 50-60 | Requires higher temperatures and longer times. |
Key Experimental Protocol: Crossed Claisen Condensation
This protocol describes the synthesis via the reaction of ethyl acetate and ethyl tetrahydrofuran-3-carboxylate using sodium ethoxide.
1. Reagent Preparation:
- Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
- Use anhydrous ethanol as the solvent.
- Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Alternatively, carefully add sodium metal (1.1 eq) to anhydrous ethanol at 0 °C and allow it to react completely.
2. Enolate Formation & Acylation:
- To the sodium ethoxide solution, add ethyl acetate (1.0 eq) dropwise at 0 °C.
- After the addition, add ethyl tetrahydrofuran-3-carboxylate (1.0 eq) dropwise to the mixture, maintaining the temperature below 10 °C.
- Once the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by TLC.
3. Workup and Isolation:
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly quench the reaction by adding dilute hydrochloric acid or acetic acid until the pH is neutral (pH ~7).
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
4. Purification:
- Concentrate the filtered organic solution under reduced pressure.
- Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to obtain the final product, this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for low yield issues.
Caption: The main reaction pathway and a key side reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 5. aklectures.com [aklectures.com]
Technical Support Center: Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the Crossed Claisen condensation between ethyl acetate and a suitable tetrahydrofuran-3-carboxylic acid derivative, such as ethyl tetrahydrofuran-3-carboxylate, in the presence of a strong base like sodium ethoxide.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. The most common issues include:
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Inefficient enolate formation: The base may be old, hydrated, or not strong enough to fully deprotonate ethyl acetate.
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Self-condensation of ethyl acetate: This is a primary competing reaction that consumes the starting material.[1]
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Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, promoting side reactions.
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Premature quenching of the reaction: Adding the acidic workup solution before the reaction is complete will halt the condensation.
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Product degradation during workup: The β-keto ester product can be susceptible to hydrolysis and decarboxylation under harsh acidic or basic conditions.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
Common impurities include:
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Unreacted starting materials: Ethyl acetate and the tetrahydrofuran-3-carboxylic acid ester.
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Ethyl acetoacetate: The product of ethyl acetate self-condensation.[1]
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Ring-opened byproducts: If the acidic workup is too harsh, the tetrahydrofuran ring may open, leading to various hydroxylic or unsaturated ester impurities.
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Transesterification products: If the alkoxide base used does not match the ester's alcohol component (e.g., using sodium methoxide with ethyl esters), you may form methyl esters.
Q4: Is the tetrahydrofuran ring stable during this synthesis?
The tetrahydrofuran ring is generally stable under the strong basic conditions of the Claisen condensation. However, it can be susceptible to ring-opening under strong acidic conditions, especially at elevated temperatures.[2] Therefore, careful control of the acidic workup is crucial.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Base | Use freshly prepared or newly purchased sodium ethoxide. Ensure it is handled under anhydrous conditions. | Improved conversion of starting materials and higher product yield. |
| Self-Condensation of Ethyl Acetate | Add ethyl acetate slowly to the reaction mixture containing the base and the tetrahydrofuran ester. This keeps the concentration of the ethyl acetate enolate low, favoring the crossed condensation.[1] | Reduced formation of ethyl acetoacetate and an increased yield of the target product. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above, monitoring the reaction progress by TLC. | Enhanced reaction rate without a significant increase in side products. |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure the consumption of starting materials before quenching. | Maximization of product formation before workup. |
Problem 2: Presence of Significant Impurities
| Impurity | Identification | Mitigation Strategy |
| Ethyl Acetoacetate | Characteristic signals in 1H NMR and a distinct spot on TLC. | Follow the slow-addition protocol for ethyl acetate as described above.[1] |
| Ring-Opened Byproducts | Appearance of broad -OH peaks in the IR spectrum and unexpected signals in the 1H NMR. | During the acidic workup, use a mild acid (e.g., dilute HCl or acetic acid) and maintain a low temperature (0-5 °C). Neutralize the reaction mixture promptly once the desired pH is reached. |
| Transesterification Products | Presence of methyl ester signals (singlet around 3.7 ppm in 1H NMR) if using ethyl esters and a methoxide base. | Ensure the alkoxide base matches the alcohol of the esters (e.g., use sodium ethoxide with ethyl esters). |
Experimental Protocols
Protocol 1: Crossed Claisen Condensation for this compound
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and dry toluene.
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Addition of Esters: To the stirred suspension of sodium ethoxide, add a solution of ethyl tetrahydrofuran-3-carboxylate (1 equivalent) in dry toluene. Subsequently, add ethyl acetate (1.5 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 50-60 °C.
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Reaction: After the addition is complete, continue stirring at 60 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add 1M aqueous HCl with vigorous stirring to neutralize the mixture to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
References
Technical Support Center: Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate. The content is designed to address specific experimental challenges with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct method is the Crossed Claisen Condensation . This reaction involves the condensation of an enolizable ester (ethyl acetate) with a non-enolizable or less readily enolizable ester (ethyl tetrahydrofuran-3-carboxylate) in the presence of a strong base. Alternative, less common methods that could be adapted include decarboxylative Claisen condensations and magnesium-mediated monoacylations.
Q2: Which catalysts are recommended for the Crossed Claisen Condensation to synthesize the target molecule?
A2: Strong, non-nucleophilic bases are the catalysts of choice to promote the formation of the β-keto ester. Commonly used bases include:
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Sodium Hydride (NaH): A strong base that deprotonates the enolizable ester.
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Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that rapidly and quantitatively forms the enolate of ethyl acetate at low temperatures, minimizing self-condensation.[1]
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Sodium Ethoxide (NaOEt): A classic base for Claisen condensations, though it can lead to more side products if not used carefully in a crossed condensation.[2]
Q3: What are the key starting materials for this synthesis?
A3: The primary starting materials are:
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Ethyl tetrahydrofuran-3-carboxylate: This is the acylating ester.
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Ethyl acetate: This provides the enolate for the condensation.
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A strong base (e.g., NaH, LDA).
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Anhydrous solvent (e.g., THF, diethyl ether).
Q4: Are there any known stability issues with the tetrahydrofuran ring under typical Claisen condensation conditions?
A4: The tetrahydrofuran (THF) ring is generally stable under the basic conditions of a Claisen condensation. However, prolonged exposure to very strong bases at high temperatures could potentially lead to side reactions. It is advisable to use the lowest effective temperature and reaction time to mitigate any risks. Theoretical studies suggest that the ring-opening of THF can be energetically favorable under certain conditions with specific Lewis acids, but this is less of a concern with the strong Brønsted bases typically used in Claisen condensations.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via a Crossed Claisen Condensation.
Issue 1: Low or No Yield of the Desired β-Keto Ester
| Possible Cause | Troubleshooting Step | Explanation |
| Ineffective Base | Ensure the base (e.g., NaH, LDA) is fresh and has been stored under inert conditions. Titrate LDA solution before use. | Strong bases are highly reactive and can be deactivated by moisture or air. |
| Insufficient Enolate Formation | If using NaH, ensure the reaction with ethyl acetate is allowed sufficient time at an appropriate temperature to form the enolate before adding the acylating ester. | Incomplete enolate formation will lead to unreacted starting material. |
| Self-Condensation of Ethyl Acetate | Use a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) to rapidly and completely form the enolate of ethyl acetate before the addition of ethyl tetrahydrofuran-3-carboxylate.[4] | This minimizes the opportunity for the ethyl acetate enolate to react with another molecule of ethyl acetate. |
| Reaction Not Driven to Completion | Ensure at least a stoichiometric equivalent of base is used. | The final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[5][6] |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Self-Condensation of Ethyl Acetate | Add the ethyl acetate slowly to a mixture of the base and ethyl tetrahydrofuran-3-carboxylate to keep the concentration of the enolizable ester low.[4] | This strategy favors the reaction of the formed enolate with the more abundant non-enolizable ester. |
| Transesterification | If using an alkoxide base (e.g., sodium ethoxide), ensure it matches the alcohol portion of the esters (i.e., use sodium ethoxide with ethyl esters). | Using a different alkoxide can lead to an exchange of the ester's alcohol group, resulting in a mixture of products.[7] |
| Decarboxylation of the Product | Avoid acidic workup conditions at elevated temperatures. The β-keto ester can be susceptible to decarboxylation.[8] | The β-keto acid, formed upon hydrolysis of the ester, readily loses CO2 upon heating. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Explanation |
| Unreacted Starting Materials | Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or using a slight excess of the enolizable ester. | Incomplete reactions will lead to a mixture that is difficult to separate. |
| Formation of Polymeric Materials | Maintain a low reaction temperature and avoid prolonged reaction times, especially with strong bases. | Harsh conditions can sometimes lead to polymerization or degradation of starting materials and products. |
| Aqueous Workup Issues | Use a saturated ammonium chloride solution for quenching the reaction to neutralize the base without causing significant hydrolysis of the ester. | A careful workup is crucial to isolate the desired product without decomposition. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis.
Protocol 1: Synthesis using Sodium Hydride (NaH)
Objective: To synthesize this compound via a NaH-catalyzed Crossed Claisen Condensation.
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ethyl tetrahydrofuran-3-carboxylate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes. Anhydrous THF is then added.
-
Enolate Formation: The slurry is brought to reflux, and a solution of ethyl acetate (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes. The mixture is refluxed for an additional hour to ensure complete enolate formation.
-
Condensation: The reaction mixture is cooled to room temperature. A solution of ethyl tetrahydrofuran-3-carboxylate (1.2 equivalents) in anhydrous THF is added dropwise over 30 minutes. The resulting mixture is stirred at room temperature for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by pouring it into a beaker of ice-cold saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Synthesis using Lithium Diisopropylamide (LDA)
Objective: To synthesize this compound using a pre-formed LDA base.
Materials:
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Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ethyl tetrahydrofuran-3-carboxylate
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Saturated aqueous ammonium chloride solution
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Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.2 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise and stir for 30 minutes at -78 °C to form the LDA solution.[9][10]
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl acetate (1.0 equivalent) in anhydrous THF dropwise via cannula. Stir the mixture for 1 hour at -78 °C.[10]
-
Condensation: Add a solution of ethyl tetrahydrofuran-3-carboxylate (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Data Presentation
The following table summarizes expected outcomes based on general Claisen condensation reactions. Actual yields may vary.
| Catalyst/Base | Typical Yield (%) | Key Advantages | Potential Limitations |
| Sodium Hydride (NaH) | 50-70% | Readily available, relatively inexpensive. | Can lead to self-condensation if addition is not controlled.[3] |
| Lithium Diisopropylamide (LDA) | 70-90% | High yields, minimizes self-condensation due to rapid and complete enolate formation at low temperatures.[1] | Requires careful handling (moisture-sensitive, pyrophoric n-BuLi precursor), and low-temperature conditions. |
| Magnesium Chloride/Triethylamine | 60-80% | Milder conditions, can be more selective. | May require activation of the carboxylate. |
Visualizations
The following diagrams illustrate the key chemical transformations and workflows discussed.
Caption: General pathway of the Crossed Claisen Condensation.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4298542A - Neophyl manganese chloride - Google Patents [patents.google.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (PDF) Lewis Acid Catalyzed Reaction of A [research.amanote.com]
Technical Support Center: Improving the Purity of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes, such as the acylation of an ethyl acetate enolate with 3-tetrahydrofurancarbonyl chloride, the primary impurities are likely to be:
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Unreacted Starting Materials: 3-tetrahydrofurancarbonyl chloride, ethyl acetate, and the base used for enolate formation (e.g., lithium diisopropylamide (LDA), sodium ethoxide).
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By-products of Self-Condensation: Self-condensation of ethyl acetate can lead to the formation of ethyl acetoacetate.
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Hydrolysis Product: The ester can be susceptible to hydrolysis, especially in the presence of acid or base, yielding 3-(tetrahydrofuran-3-yl)-3-oxopropanoic acid.
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Decarboxylation Product: The corresponding β-keto acid is prone to decarboxylation, which would result in the formation of 1-(tetrahydrofuran-3-yl)ethan-1-one.
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Residual Solvents: Solvents used in the reaction and workup (e.g., tetrahydrofuran (THF), diethyl ether, ethyl acetate, hexanes) may be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: Several analytical techniques can be employed to determine the purity of the final product. The choice of method will depend on the available equipment and the specific impurities being targeted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents and low-boiling point by-products.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from less volatile or thermally sensitive impurities.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify unknown impurities by their mass-to-charge ratio.
Q3: What are the main challenges when purifying β-keto esters like this compound?
A3: The primary challenges in the purification of β-keto esters include:
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Keto-Enol Tautomerism: The presence of both keto and enol forms can lead to band broadening in chromatography and multiple signals in NMR spectra, complicating analysis and purification.
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Sensitivity to Acid and Base: The ester and β-keto functionalities can be labile under acidic or basic conditions, leading to hydrolysis or other side reactions.
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Thermal Instability: At elevated temperatures, β-keto esters and their corresponding acids can undergo decarboxylation.
Troubleshooting Guides
Column Chromatography Issues
Q4: My compound is streaking or showing multiple spots on the TLC plate during method development for column chromatography. What could be the cause?
A4: This is a common observation for β-keto esters and can be attributed to keto-enol tautomerism. The two tautomers can have slightly different polarities, leading to streaking or the appearance of two closely spaced spots. To confirm if this is the case, you can try the following:
-
Run a 2D TLC: Spot the compound on one corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spots are on the diagonal, it is a single compound exhibiting tautomerism. Off-diagonal spots indicate the presence of impurities.
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a trace of acetic acid can sometimes help to suppress the separation of tautomers on the TLC plate, resulting in a single spot.
Q5: The purity of my product is not improving significantly after column chromatography. What can I do?
A5: If you are experiencing poor separation, consider the following optimization strategies:
-
Adjust the Mobile Phase Polarity: If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, gradually increase the polarity. A shallow gradient elution can often provide better separation than an isocratic one.
-
Change the Stationary Phase: Standard silica gel is acidic and can sometimes cause degradation of sensitive compounds. Consider using deactivated (neutral) silica gel, which can be prepared by washing the silica with a dilute solution of triethylamine in your mobile phase before packing the column. Alternatively, alumina (neutral or basic) can be used as the stationary phase.
-
Optimize Column Loading: Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Recrystallization Issues
Q6: I am trying to purify my compound by recrystallization, but it oils out instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds that are liquids or low-melting solids at room temperature. To address this:
-
Lower the Crystallization Temperature: Since this compound is likely a liquid at room temperature, low-temperature recrystallization is necessary. Use a cooling bath such as an ice-salt bath or a dry ice-acetone bath to reach lower temperatures.
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Use a Different Solvent System: The ideal solvent should dissolve the compound well at a slightly elevated temperature (or room temperature) and poorly at low temperatures. Non-polar solvents like hexanes or pentane, or a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes), are good starting points.
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Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
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Seed the Solution: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
Distillation Issues
Q7: I am attempting to purify my product by vacuum distillation, but the compound seems to be decomposing. What are the likely causes and solutions?
A7: Decomposition during distillation is often due to excessive heat. β-keto esters can be thermally labile.
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Reduce the Distillation Temperature: The most effective way to prevent thermal decomposition is to lower the boiling point by reducing the pressure. Use a high-vacuum pump to achieve the lowest possible pressure.
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Use a Short-Path Distillation Apparatus: A short-path apparatus minimizes the distance the compound has to travel, reducing the time it is exposed to high temperatures.
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Ensure a Smooth Boil: Use a magnetic stir bar or boiling chips to prevent bumping and ensure even heating.
Data Presentation
The following tables are templates for researchers to record and compare their purification results.
Table 1: Column Chromatography Purification Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Stationary Phase | Silica Gel | Neutral Alumina | Deactivated Silica |
| Mobile Phase | |||
| Crude Purity (%) | |||
| Purified Purity (%) | |||
| Yield (%) | |||
| Observations |
Table 2: Recrystallization Purification Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Solvent System | |||
| Dissolution Temp. (°C) | |||
| Crystallization Temp. (°C) | |||
| Crude Purity (%) | |||
| Purified Purity (%) | |||
| Yield (%) | |||
| Observations |
Table 3: Vacuum Distillation Purification Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Pressure (mmHg) | |||
| Pot Temperature (°C) | |||
| Head Temperature (°C) | |||
| Crude Purity (%) | |||
| Purified Purity (%) | |||
| Yield (%) | |||
| Observations |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
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TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point for β-keto esters is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Low-Temperature Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at room temperature but sparingly soluble at low temperatures (e.g., -20 °C to -78 °C).
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent in an Erlenmeyer flask at room temperature.
-
Cooling: Slowly cool the solution in a cooling bath (e.g., ice-water, then dry ice-acetone).
-
Crystallization: If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Quickly collect the crystals by vacuum filtration using a pre-cooled Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably a short-path setup. Ensure all joints are well-sealed.
-
Charging the Flask: Place the crude product in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature.
-
Discontinuation: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
"stability and degradation of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation data for this compound is not extensively documented, its structure, containing a β-keto ester and a tetrahydrofuran ring, suggests two primary degradation pathways:
-
Hydrolysis and Decarboxylation: The β-keto ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation to form a ketone.[1][2]
-
Oxidation of the Tetrahydrofuran Ring: The tetrahydrofuran moiety can be oxidized, particularly at the carbons adjacent to the ether oxygen.[3][4][5] This can lead to ring-opening and the formation of various oxidized species, such as γ-butyrolactone derivatives.
Q2: How can I monitor the stability of my this compound sample?
A2: The stability of your sample can be monitored using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the structural integrity of the molecule.[6] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to detect the appearance of degradation products and quantify the remaining parent compound.
Q3: What are the expected products of hydrolytic degradation?
A3: Under hydrolytic conditions (presence of water, acid, or base), the ethyl ester is expected to cleave, forming ethanol and 3-(tetrahydrofuran-3-yl)-3-oxopropanoic acid. This β-keto acid is likely to be unstable and may subsequently decarboxylate to yield 1-(tetrahydrofuran-3-yl)ethan-1-one and carbon dioxide.[1][2]
Q4: Is this compound sensitive to light or heat?
A4: β-keto esters can be sensitive to both light and heat. Photochemical reactions, including photo-oxygenation and photoisomerization, have been observed in related compounds.[7][8][9] Thermal decomposition of esters at elevated temperatures can lead to the formation of carboxylic acids and other byproducts.[10][11] It is advisable to store the compound in a cool, dark place and to avoid excessive heat during experimental procedures.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in NMR/HPLC/GC analysis after storage. | Degradation of the compound. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. Re-purify the compound if necessary. |
| Loss of material or change in physical appearance (e.g., color change, formation of a solid). | Potential thermal decomposition or oxidation. | Avoid high temperatures during sample preparation and analysis. Ensure solvents are deoxygenated. |
| Inconsistent experimental results. | Sample instability under experimental conditions. | Perform control experiments to assess the stability of the compound in your specific reaction or assay medium. Consider the pH of your solutions, as this can catalyze hydrolysis. |
| Formation of a gaseous byproduct observed. | Decarboxylation of the hydrolyzed β-keto acid intermediate.[1][2] | If working in a closed system, be aware of potential pressure buildup. If the reaction is sensitive to CO₂, consider performing it in an open or purged system. |
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound based on the known chemistry of its functional groups.
Caption: Proposed pathway for hydrolysis and subsequent decarboxylation.
Caption: General scheme for the oxidative degradation of the THF moiety.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted to your specific experimental needs.
Protocol 1: Assessment of Hydrolytic Stability
-
Preparation of Buffer Solutions: Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Incubation: Add a known amount of the stock solution to each buffer solution to a final concentration suitable for your analytical method. Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
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Analysis: Analyze the aliquots by a suitable method such as HPLC or NMR to determine the concentration of the parent compound and to identify any degradation products.
-
Data Presentation: Plot the concentration of this compound versus time for each pH condition to determine the rate of degradation.
Protocol 2: Assessment of Thermal Stability
-
Sample Preparation: Place a known amount of the solid compound or a concentrated solution in a vial.
-
Thermal Stress: Expose the sample to a specific temperature (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Analysis: After the stress period, dissolve the sample in a suitable solvent and analyze by HPLC, GC, or NMR to assess for degradation.
-
Comparison: Compare the analytical profile of the stressed sample to that of a control sample stored at a low temperature.
Protocol 3: Assessment of Photostability
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette or vial.
-
Light Exposure: Expose the sample to a controlled light source (e.g., a UV lamp or a xenon lamp simulating sunlight) for a specific duration.
-
Control Sample: Prepare an identical sample and keep it in the dark at the same temperature.
-
Analysis: Analyze both the exposed and control samples by UV-Vis spectroscopy, HPLC, or NMR to determine the extent of degradation.
Quantitative Data Summary
| Condition | Parameter | Value | Analytical Method |
| Hydrolytic Stability | Half-life at pH 4 | e.g., 72 hours | HPLC |
| Half-life at pH 7 | e.g., >200 hours | HPLC | |
| Half-life at pH 9 | e.g., 12 hours | HPLC | |
| Thermal Stability | % Degradation after 24h at 60°C | e.g., 5% | GC-MS |
| Photostability | % Degradation after 4h UV exposure | e.g., 15% | HPLC-UV |
By following these guidelines and protocols, researchers can better anticipate and troubleshoot issues related to the stability and degradation of this compound in their experiments.
References
- 1. aklectures.com [aklectures.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Tetrahydrofuran [manu56.magtech.com.cn]
- 5. Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical reactions of non-enolizable α-keto-esters derived from dehydroginkgolide A - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Reactions
Welcome to the technical support center for the synthesis and analysis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, likely via a Claisen condensation reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. | - Use freshly prepared or properly stored sodium ethoxide. - Ensure all glassware and solvents are rigorously dried. |
| 2. Insufficient Base: The Claisen condensation requires a stoichiometric amount of base to drive the equilibrium towards the product. | - Use at least one full equivalent of base relative to the limiting reagent. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature, monitoring for product formation and byproduct increase. | |
| 4. Impure Starting Materials: Contaminants in the starting esters can interfere with the reaction. | - Purify the starting materials (ethyl tetrahydrofuran-3-carboxylate and ethyl acetate) by distillation before use. | |
| Presence of Multiple Byproducts in NMR/GC-MS | 1. Self-Condensation of Ethyl Acetate: If the reaction conditions are not optimized, ethyl acetate can react with itself to form ethyl acetoacetate. | - Add the ethyl acetate slowly to the reaction mixture containing the base and ethyl tetrahydrofuran-3-carboxylate. - Maintain a lower reaction temperature initially. |
| 2. Hydrolysis of Esters: Presence of water can lead to the hydrolysis of the starting materials and the product to their corresponding carboxylic acids. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Transesterification: If a different alkoxide base is used (e.g., sodium methoxide with ethyl esters), a mixture of ester products can be formed. | - Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters). | |
| Difficulty in Product Purification | 1. Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography. | - Monitor the reaction progress by TLC or GC-MS to ensure completion. - Consider a work-up procedure to remove unreacted starting materials before chromatography. |
| 2. Formation of Emulsions during Work-up: The basic reaction mixture can form stable emulsions with aqueous solutions. | - Use brine (saturated NaCl solution) to break up emulsions. - Perform extractions with a larger volume of organic solvent. | |
| 3. Product Instability: β-keto esters can be prone to decomposition, especially under acidic or basic conditions at elevated temperatures. | - Perform purification at room temperature or below if possible. - Neutralize the reaction mixture carefully during work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely used method is the Claisen condensation of ethyl tetrahydrofuran-3-carboxylate with ethyl acetate using a strong base like sodium ethoxide.
Q2: What are the expected major byproducts in this reaction?
A2: The primary byproduct of concern is ethyl acetoacetate, resulting from the self-condensation of ethyl acetate. Other potential byproducts include the carboxylic acids from the hydrolysis of the esters if moisture is present.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a stain that visualizes esters and ketones (e.g., potassium permanganate) can be used.
Q4: What is the role of the stoichiometric amount of base in the Claisen condensation?
A4: A stoichiometric amount of base is crucial because the final step of the reaction mechanism involves the deprotonation of the β-keto ester product. This acidic proton is removed by the base, shifting the equilibrium of the reaction to favor product formation.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere to prevent the reaction of the base with atmospheric moisture and carbon dioxide.
Experimental Protocols
Synthesis of this compound via Claisen Condensation
Materials:
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Ethyl tetrahydrofuran-3-carboxylate
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Ethyl acetate
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Sodium ethoxide
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Anhydrous ethanol
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
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Addition of Esters: Add ethyl tetrahydrofuran-3-carboxylate (1.0 equivalent) to the flask. To the dropping funnel, add ethyl acetate (1.2 equivalents).
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Reaction: Add the ethyl acetate dropwise to the stirred solution at room temperature. After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice and water.
-
Acidify the aqueous solution to pH 4-5 with 1 M HCl.
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Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: Claisen condensation reaction mechanism.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Technical Support Center: Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of ethyl tetrahydrofuran-3-carboxylate with ethyl acetate. The ethyl acetate acts as the enolate precursor, which then attacks the carbonyl group of the ethyl tetrahydrofuran-3-carboxylate.
Q2: What is the crucial step in the workup procedure for this synthesis?
A critical step in the workup is the acidification of the reaction mixture. The Claisen condensation results in the formation of a β-keto ester, which is acidic and exists as an enolate salt in the basic reaction medium. An acidic workup is necessary to protonate this enolate and isolate the neutral β-keto ester product.[1][2]
Q3: What are the typical purification methods for this compound?
After the initial workup, the crude product can be purified using standard techniques such as vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Base Strength or Activity | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure the base is fresh and has been stored under anhydrous conditions. |
| Presence of Moisture | The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the esters. Ensure all glassware is flame-dried or oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently refluxing the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Inefficient Enolate Formation | Ensure the base is added to the correct ester. In this case, the enolate of ethyl acetate is the nucleophile. Pre-forming the enolate by adding the base to ethyl acetate before the addition of ethyl tetrahydrofuran-3-carboxylate can sometimes improve yields. |
Problem 2: Formation of a Tar-Like or Polymeric Substance
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excessively High Reaction Temperature or Prolonged Reaction Time | Overly harsh conditions can lead to decomposition and polymerization of starting materials or the product.[1] Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid excessive heating. |
| High Concentration of Base | A high concentration of a strong base can promote side reactions.[1] Consider adding the base portion-wise to control the reaction exotherm and local base concentration. |
Problem 3: Difficult Purification and Presence of Multiple Side Products
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Self-Condensation of Ethyl Acetate | If the reaction conditions are not optimized, ethyl acetate can undergo self-condensation to form ethyl acetoacetate. To minimize this, slowly add the ethyl acetate to the reaction mixture containing the base and ethyl tetrahydrofuran-3-carboxylate. |
| Hydrolysis of Esters | Incomplete drying of solvents or glassware can lead to the hydrolysis of the starting esters or the final product during workup. Ensure all solvents and reagents are anhydrous. |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Monitor the reaction by TLC to ensure completion. |
Experimental Protocols
A detailed experimental protocol for a Claisen condensation to synthesize a similar β-keto ester is provided below as a reference. This can be adapted for the synthesis of this compound.
General Procedure for Claisen Condensation:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend sodium ethoxide in an anhydrous solvent like diethyl ether or THF.[3]
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Addition of Reactants: Prepare a solution of ethyl tetrahydrofuran-3-carboxylate and ethyl acetate in the same anhydrous solvent. Add this solution dropwise to the stirred suspension of the base at a controlled temperature, often ranging from 0 °C to room temperature.[3]
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently reflux for a specified period to ensure the completion of the condensation. Monitor the reaction progress by TLC.[3]
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.[3]
-
Workup - Extraction and Washing: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.[3]
-
Workup - Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and workup of this compound via a Claisen condensation.
Caption: General workflow for the synthesis and purification.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate. The synthesis of this β-keto ester is typically achieved through an intramolecular Dieckmann condensation of a corresponding diester, such as diethyl 3-(tetrahydrofuran-3-yl)pentanedioate. The choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for the synthesis of this compound is the Dieckmann condensation.[1][2] This is an intramolecular Claisen condensation of a diester, which in this case would be a derivative of pentanedioic acid with a tetrahydrofuran substituent. The reaction is base-catalyzed and results in the formation of a cyclic β-keto ester.
Q2: Which solvents are typically used for this synthesis?
A2: A range of aprotic and protic solvents can be used for the Dieckmann condensation. Commonly used solvents include tetrahydrofuran (THF), benzene, toluene, diethyl ether, and anhydrous ethanol.[1] Polar aprotic solvents like THF and dimethylformamide (DMF) are known to enhance the stability of the enolate intermediate, which can be beneficial for the reaction.[1] Non-polar solvents such as toluene may help to minimize side reactions.[1]
Q3: How does the choice of base affect the reaction?
A3: A strong base is required to deprotonate the α-carbon of the ester to form the reactive enolate. Sodium ethoxide in ethanol is a traditional choice.[1] However, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and lithium bis(trimethylsilyl)amide (LHMDS) are often used in aprotic solvents like THF.[1] These bases can help to minimize side reactions, especially when the reaction is conducted at lower temperatures.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may not be strong enough or may have degraded. 2. Presence of Water: The reaction is sensitive to moisture, which can quench the base and the enolate intermediate. 3. Incorrect Solvent: The solvent may not be suitable for stabilizing the enolate intermediate. 4. Low Reaction Temperature: The activation energy for the cyclization may not be reached. | 1. Use a fresh, anhydrous strong base such as sodium ethoxide, potassium tert-butoxide, or LDA. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider switching to a polar aprotic solvent like THF or DMF to better stabilize the enolate. 4. If using a less reactive substrate, gentle heating may be required. However, be cautious as higher temperatures can promote side reactions. |
| Formation of Side Products | 1. Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular reactions can compete with the desired intramolecular cyclization. 2. Cleavage of the β-keto ester: The product can undergo cleavage if a protic solvent is used with a strong base in reversible conditions. 3. Epimerization: The stereocenter on the tetrahydrofuran ring could be susceptible to epimerization under basic conditions. | 1. Perform the reaction under high-dilution conditions to favor the intramolecular pathway. 2. Use a strong, non-nucleophilic base in an aprotic solvent. The final product is typically more stable once protonated during workup. 3. Use a sterically hindered base and lower reaction temperatures to minimize the risk of epimerization. |
| Incomplete Reaction | 1. Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the starting material. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use at least one equivalent of a strong base. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to determine the optimal reaction time. |
| Difficult Product Purification | 1. Residual Base: The crude product may be contaminated with the base used in the reaction. 2. Oily Product: The product may be difficult to crystallize. | 1. Neutralize the reaction mixture carefully with a dilute acid (e.g., HCl or acetic acid) during the workup. 2. Purify the product using column chromatography on silica gel. |
Data Presentation
| Solvent | Solvent Type | Expected Effect on Yield | Potential Side Reactions | Typical Base |
| Tetrahydrofuran (THF) | Polar Aprotic | Good to Excellent | Minimal | LDA, LHMDS, t-BuOK |
| Toluene | Non-Polar | Moderate to Good | May reduce some side reactions | LDA, LHMDS, t-BuOK |
| Diethyl Ether | Aprotic | Moderate | Minimal | LDA, LHMDS, t-BuOK |
| Anhydrous Ethanol | Protic | Moderate | Potential for transesterification and reverse reaction | Sodium Ethoxide |
| Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | Can be difficult to remove during workup | LDA, LHMDS, t-BuOK |
Experimental Protocols
General Protocol for Dieckmann Condensation using Potassium tert-Butoxide in Tetrahydrofuran
This protocol is a general procedure and may require optimization for the specific substrate.
1. Preparation:
-
All glassware should be thoroughly dried in an oven at >120 °C and cooled under a stream of dry nitrogen or argon.
-
Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier as anhydrous grade and stored over molecular sieves.
-
The starting diester (e.g., diethyl 3-(tetrahydrofuran-3-yl)pentanedioate) must be anhydrous and pure.
2. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 equivalents) to the stirred THF.
3. Reaction Execution:
-
Dissolve the starting diester (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the diester solution dropwise to the stirred suspension of potassium tert-butoxide in THF over a period of 1-2 hours to maintain a low concentration of the substrate.
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After the addition is complete, allow the reaction mixture to stir at 0 °C or room temperature. Monitor the reaction progress by TLC or GC.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based analytical approaches for Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate. Given the absence of direct mass spectral data for this specific molecule in publicly available literature, this guide synthesizes information from the analysis of structurally related compounds, including ethyl esters, β-keto esters, and tetrahydrofuran derivatives. The guide offers predicted fragmentation patterns, detailed experimental protocols for analogous compounds, and a discussion of the merits of different analytical strategies.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in mass spectrometry is expected to be influenced by its three key structural features: the ethyl ester group, the β-keto group, and the tetrahydrofuran ring. Electron ionization (EI) commonly used in Gas Chromatography-Mass Spectrometry (GC-MS) is expected to induce characteristic fragmentation pathways.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 186 | [M]⁺ | Molecular Ion |
| 141 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester (α-cleavage). |
| 113 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group. |
| 85 | [C₅H₉O]⁺ | Cleavage of the bond between the carbonyl carbon and the tetrahydrofuran ring. |
| 71 | [C₄H₇O]⁺ | Fragmentation of the tetrahydrofuran ring. This is a common fragment for tetrahydrofuran derivatives.[1] |
| 43 | [CH₃CO]⁺ | α-cleavage adjacent to the ketone. |
Comparative Analytical Approaches: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound will depend on the specific research goals, including the need for sensitivity, specificity, and the nature of the sample matrix.
Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile and thermally stable analytes. Derivatization may be necessary for polar compounds.[2] | Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. |
| Ionization Technique | Typically Electron Ionization (EI), providing reproducible fragmentation patterns for library matching. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. ESI is a softer ionization technique, often resulting in a prominent molecular ion. |
| Potential Issues | β-keto esters can undergo tautomerization and thermal degradation in the GC inlet.[3] | Tetrahydrofuran as a mobile phase component can be problematic, as it may cause polymerization in APCI mode and attacks PEEK tubing.[4] |
| Sensitivity & Selectivity | Generally offers high sensitivity and selectivity, especially with selected ion monitoring (SIM). | Often provides higher sensitivity and is well-suited for complex matrices. Tandem MS (MS/MS) enhances selectivity.[5][6] |
Experimental Protocols
The following are detailed, generalized protocols for GC-MS and LC-MS/MS analysis, adapted from methodologies for similar compounds. These should be optimized for the specific instrumentation and analytical requirements.
Protocol 1: GC-MS Analysis
This protocol is based on general procedures for the analysis of β-keto esters.[3]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of ethyl esters.[5][6]
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Mode: Full scan from m/z 50-500 and product ion scan of the precursor ion at m/z 187 ([M+H]⁺).
-
Visualizations
Caption: Predicted EI fragmentation pathway of the target molecule.
Caption: Workflow comparing GC-MS and LC-MS analysis.
References
- 1. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule. The routes are based on established organic chemistry principles and adapted from literature precedents for analogous transformations.
Route 1: Acylation of Diethyl Malonate followed by Decarboxylation
This route involves the preparation of an activated form of tetrahydrofuran-3-carboxylic acid, which is then used to acylate diethyl malonate. A subsequent decarboxylation step yields the desired β-keto ester.
Experimental Workflow
Caption: Workflow for the acylation-decarboxylation route.
Experimental Protocols
Step 1: Synthesis of Tetrahydrofuran-3-carboxylic acid
This precursor can be synthesized via the oxidation of commercially available tetrahydrofuran-3-methanol. A modern and efficient method involves the use of a TEMPO-catalyzed oxidation.
-
To a solution of 3-hydroxymethyl-tetrahydrofuran (1.0 eq) in dichloromethane (DCM), N-methylimidazole (2.0 eq) and a catalytic amount of TEMPO (0.01 eq) are added.
-
The mixture is cooled to 0 °C, and trichloroisocyanuric acid (TCCA) (1.2 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC/GC-MS).
-
The reaction is quenched with an aqueous solution of Na₂S₂O₃ and the layers are separated.
-
The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield tetrahydrofuran-3-carboxylic acid.
Step 2: Preparation of Tetrahydrofuran-3-carbonyl chloride
The carboxylic acid is converted to the more reactive acid chloride.
-
Tetrahydrofuran-3-carboxylic acid (1.0 eq) is dissolved in anhydrous DCM.
-
Oxalyl chloride (1.5 eq) is added dropwise at 0 °C, followed by a catalytic amount of DMF.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude tetrahydrofuran-3-carbonyl chloride, which is often used immediately in the next step.[1]
Step 3: Acylation of Diethyl Malonate
This C-acylation is a key bond-forming step.[2]
-
Magnesium turnings (1.1 eq) are treated with a small amount of absolute ethanol in dry diethyl ether to initiate the formation of magnesium ethoxide.
-
A solution of diethyl malonate (1.0 eq) in dry diethyl ether is added dropwise, and the mixture is stirred for 1-2 hours at room temperature.
-
The freshly prepared tetrahydrofuran-3-carbonyl chloride (1.0 eq) in dry diethyl ether is added dropwise at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with 10% aqueous HCl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
Step 4: Decarboxylation
The acylated malonate is decarboxylated to give the final product.
-
The crude product from the previous step is dissolved in DMSO containing a small amount of water and LiCl (1.2 eq).
-
The mixture is heated to 140-160 °C and stirred for several hours until TLC/GC-MS analysis indicates the disappearance of the starting material.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Data Summary for Route 1
| Step | Reactants | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tetrahydrofuran-3-methanol | TEMPO, TCCA | 0 to RT | 2-4 | ~90 |
| 2 | Tetrahydrofuran-3-carboxylic acid | Oxalyl chloride, DMF | 0 to RT | 2-4 | ~95 (crude) |
| 3 | Diethyl malonate, Acid chloride | Mg(OEt)₂ | 0 to RT | 12-16 | ~80-85 |
| 4 | Acylated malonate | LiCl, DMSO, H₂O | 140-160 | 4-8 | ~75-80 |
| Overall | ~51-61 |
Route 2: Crossed Claisen Condensation
This route utilizes a crossed Claisen condensation between ethyl tetrahydrofuran-3-carboxylate and ethyl acetate, mediated by a strong base. This is a more convergent approach to the target molecule.
Experimental Workflow
Caption: Workflow for the Claisen condensation route.
Experimental Protocols
Step 1: Synthesis of Ethyl tetrahydrofuran-3-carboxylate
This starting material can be prepared by Fischer esterification of the corresponding carboxylic acid.
-
Tetrahydrofuran-3-carboxylic acid (1.0 eq) is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.
-
The mixture is heated at reflux for 4-8 hours, with the reaction progress monitored by TLC.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated aqueous NaHCO₃ solution and then brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated to give ethyl tetrahydrofuran-3-carboxylate.
Step 2: Crossed Claisen Condensation
This is the key C-C bond-forming reaction to construct the β-keto ester backbone.[3][4][5]
-
A solution of sodium ethoxide (1.1 eq) in absolute ethanol is prepared in a flame-dried flask under a nitrogen atmosphere.
-
A mixture of ethyl tetrahydrofuran-3-carboxylate (1.0 eq) and ethyl acetate (1.5 eq) is added dropwise to the ethoxide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.
-
The reaction is cooled, and the resulting sodium salt of the β-keto ester is precipitated.
-
The reaction mixture is then carefully acidified with dilute aqueous HCl at 0 °C.
-
The product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Data Summary for Route 2
| Step | Reactants | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tetrahydrofuran-3-carboxylic acid | Ethanol, H₂SO₄ | Reflux | 4-8 | ~85-90 |
| 2 | Ethyl tetrahydrofuran-3-carboxylate, Ethyl acetate | NaOEt | Reflux | 2-4 | ~65-75 |
| Overall | ~55-68 |
Comparison and Conclusion
| Feature | Route 1: Acylation of Diethyl Malonate | Route 2: Claisen Condensation |
| Number of Steps | 4 (from tetrahydrofuran-3-methanol) | 2 (from tetrahydrofuran-3-carboxylic acid) |
| Overall Yield | ~51-61% | ~55-68% |
| Reagents & Conditions | Involves oxalyl/thionyl chloride (corrosive), high-temperature decarboxylation. | Requires strictly anhydrous conditions and a strong base (NaOEt). |
| Scalability | High-temperature step may be challenging for large-scale synthesis. | More straightforward for scaling up, with fewer steps. |
| Atom Economy | Lower, due to the loss of a carboxyl group in the final step. | Higher, as it is a condensation reaction. |
Both proposed routes offer viable pathways to this compound. Route 2, the Claisen condensation, appears to be more efficient due to a higher overall yield and fewer synthetic steps. It is also more atom-economical. However, it requires careful control of anhydrous conditions to prevent the hydrolysis of the base and reactants. Route 1 is a longer but robust alternative that may be preferable if the starting material is tetrahydrofuran-3-methanol. The choice of route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory.
References
Comparative Reactivity of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate and Other β-Keto Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of β-keto esters is paramount for the strategic design of synthetic pathways. This guide provides a comparative analysis of the reactivity of ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate against other common β-keto esters, supported by experimental data and detailed protocols.
The unique reactivity of β-keto esters stems from the presence of acidic α-hydrogens, flanked by two carbonyl groups, which facilitates the formation of a stabilized enolate ion.[1] This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions, including alkylation, acylation, and condensation reactions.[2] The reactivity of a specific β-keto ester is influenced by a combination of steric and electronic factors imparted by its substituents.
Influence of the Tetrahydrofuran Moiety
The subject of this guide, this compound, possesses a tetrahydrofuran (THF) ring at the β-position. This structural feature is anticipated to influence its reactivity in several ways compared to more common acyclic or carbocyclic analogues.
Steric Effects: The THF ring introduces steric bulk around the carbonyl group and the α-carbon. This hindrance can affect the rate of reactions involving nucleophilic attack at the carbonyl carbon or substitution at the α-carbon. The degree of this steric hindrance will depend on the conformation of the THF ring and the nature of the attacking species.
Electronic Effects: The oxygen atom within the THF ring is electron-withdrawing through induction, which can influence the acidity of the α-protons. The predicted pKa of this compound is approximately 10.29.[3] This value is comparable to other β-keto esters, suggesting that the electronic effect of the THF moiety on the acidity of the α-hydrogen is not dramatically different from that of alkyl or other ether-containing substituents.
Comparative Data on Reactivity
To provide a clear comparison, the following tables summarize key reactivity parameters and experimental outcomes for this compound and other representative β-keto esters.
Table 1: Physicochemical Properties and Acidity of Selected β-Keto Esters
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | 186.21 | 10.29[3] | |
| Ethyl Acetoacetate | 130.14 | ~11 | |
| Ethyl Benzoylacetate | 192.21 | ~10.7 | |
| Ethyl 3-oxo-4-phenylbutanoate | 206.24 | N/A | |
| Ethyl Cyclopentanone-2-carboxylate | 156.18 | N/A |
Table 2: Comparative Yields in Alkylation Reactions
The alkylation of β-keto esters is a fundamental transformation in organic synthesis. The following data, while not a direct head-to-head comparison under identical conditions, provides an indication of the amenability of different β-keto esters to this reaction.
| β-Keto Ester | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 2-(Ethoxycarbonyl)-1-tetralone | Benzyl bromide | KOH | Toluene | Good to Excellent | [4] |
| Cyclic β-keto esters | Various halides | - | - | up to 98% | [5] |
| Ethyl Benzoylacetate | Ethyl bromide | K₂CO₃ | None (PTC) | Not specified | [6] |
Table 3: Comparative Data on Decarboxylation Kinetics of β-Keto Acids
The decarboxylation of β-keto acids, formed upon hydrolysis of the corresponding esters, is a crucial step in many synthetic sequences. The rate of this reaction is influenced by the stability of the resulting enol intermediate.
| β-Keto Acid | Temperature (°C) | Solvent | First-Order Rate Constant (k, s⁻¹) | Reference |
| Alkyl Substituted β-Keto Acids | 23-53 | Aqueous Solution | Varies with substitution | [7][8][9][10][11] |
| Δ⁹-Tetrahydrocannabinolic acid A | 90-140 | Solid State | Pseudo-first order | [12] |
Kinetic data for the decarboxylation of 3-(tetrahydrofuran-3-yl)-3-oxopropanoic acid is not available in the reviewed literature. However, the general principles governing the stability of the enol intermediate would apply.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for key reactions of β-keto esters.
General Procedure for the Alkylation of β-Keto Esters
This protocol is a generalized procedure based on the alkylation of 2-(ethoxycarbonyl)-1-tetralone.[4]
Materials:
-
β-Keto ester (1.0 equiv)
-
Alkyl halide (1.5 equiv)
-
Potassium hydroxide (6.0 equiv)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the β-keto ester and potassium hydroxide in toluene, add the alkyl halide at room temperature.
-
Stir the reaction mixture for the appropriate time (monitoring by TLC is recommended).
-
Upon completion, dilute the mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for the Hydrolysis and Decarboxylation of β-Keto Esters
This is a general two-step procedure.
Step 1: Hydrolysis
-
Dissolve the β-keto ester in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., NaOH) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.
-
Extract the resulting β-keto acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Step 2: Decarboxylation
-
Gently heat the crude β-keto acid. The decarboxylation often occurs readily upon warming.
-
The reaction can be monitored by the evolution of carbon dioxide.
-
Purify the resulting ketone by distillation or chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for β-keto ester alkylation and the general signaling pathway of β-keto ester reactivity.
Conclusion
While direct comparative quantitative data for this compound remains limited in the public domain, its reactivity can be inferred from the general principles governing β-keto esters. The presence of the tetrahydrofuran ring is expected to introduce moderate steric hindrance, which may influence reaction rates, particularly with bulky reagents. The electronic effect of the ether oxygen appears to have a less pronounced impact on the acidity of the α-protons, with a predicted pKa similar to other common β-keto esters. For researchers and drug development professionals, this suggests that standard protocols for reactions such as alkylation and decarboxylation are likely applicable, with the potential need for optimization of reaction times and conditions to account for the steric bulk of the tetrahydrofuran moiety. Further experimental studies are warranted to fully elucidate the quantitative reactivity profile of this and other heterocyclic β-keto esters.
References
- 1. fiveable.me [fiveable.me]
- 2. aklectures.com [aklectures.com]
- 3. This compound | 324570-25-4 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxyla" by Alexey V. Ignatchenko, Morgan E. Springer et al. [fisherpub.sjf.edu]
- 10. acs.figshare.com [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. For a molecule such as Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a range of analytical techniques can be employed to confirm its molecular structure. This guide provides a comparative analysis of the preeminent method of X-ray crystallography against common spectroscopic techniques, offering insights into the type of data generated and the experimental protocols involved. While a specific crystallographic study for this compound is not publicly available, this guide outlines the principles and expected outcomes for its structural validation.
Comparison of Analytical Techniques for Structural Elucidation
The validation of a chemical structure is typically achieved through a combination of analytical methods, as each provides unique and complementary information.[1][2] X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in three-dimensional space, while spectroscopic methods probe different aspects of the molecule's constitution and connectivity.[3][4]
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing information.[4] | A single, well-ordered crystal of sufficient size and quality. | Provides an unambiguous and complete 3D structure of the molecule as it exists in the crystal lattice.[4] | The primary challenge is often the growth of a suitable single crystal, which can be a time-consuming and sometimes unsuccessful process.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity through bonds (COSY, HSQC, HMBC) and spatial proximity (NOESY).[3] | Solution of the compound in a deuterated solvent. | A powerful tool for determining the carbon-hydrogen framework and the relative stereochemistry of a molecule in solution.[3] | Does not directly provide bond lengths or angles. The interpretation of complex spectra for larger molecules can be challenging. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of specific chemical bonds.[2] | Neat liquid, solid (as a KBr pellet or nujol mull), or solution. | A rapid and straightforward method for identifying the presence or absence of key functional groups (e.g., C=O, O-H, C-O).[2] | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight of the compound. Fragmentation patterns can offer clues about the molecular structure.[1] | A small amount of sample, often introduced via a direct probe or coupled to a chromatographic system (e.g., GC-MS, LC-MS). | A highly sensitive technique that gives the exact molecular weight, which can be used to determine the molecular formula. | Isomers with the same molecular weight cannot be distinguished by mass alone. Structural information from fragmentation can be complex to interpret. |
Experimental Data Comparison
The following table summarizes the type of quantitative data that would be obtained for this compound from each analytical technique.
| Parameter | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Molecular Formula | C₉H₁₄O₄ | Inferred from ¹H, ¹³C, and MS data | Not directly determined | C₉H₁₄O₄ (from high-resolution MS) |
| Molecular Weight | 186.20 g/mol (calculated from structure) | Inferred from MS data | Not determined | 186.0892 (exact mass from HRMS) |
| Key Structural Features | ||||
| Ester Group | C=O bond length (~1.2 Å), C-O bond lengths (~1.33 Å, ~1.45 Å) | ¹³C signal ~170 ppm (C=O), ¹H quartet ~4.2 ppm and triplet ~1.3 ppm (ethyl group) | Strong C=O stretch ~1740 cm⁻¹, C-O stretches ~1200-1100 cm⁻¹ | Fragmentation pattern showing loss of the ethoxy group (-45 Da) |
| Ketone Group | C=O bond length (~1.2 Å) | ¹³C signal ~200 ppm (C=O) | Strong C=O stretch ~1720 cm⁻¹ | Characteristic fragmentation |
| Tetrahydrofuran Ring | Puckering parameters, C-O and C-C bond lengths and angles | ¹H and ¹³C signals corresponding to the five-membered ring protons and carbons | C-O-C stretch ~1100 cm⁻¹ | Fragmentation involving the THF ring |
| Stereochemistry | Absolute configuration (if a chiral center is present and resolved) | Relative stereochemistry from coupling constants and NOE data | Not determined | Not determined |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization : A pure sample of this compound is dissolved in a suitable solvent or solvent mixture. Crystals are grown by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.[4]
-
Crystal Mounting : A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.
-
Validation : The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition : The NMR tube is placed in the NMR spectrometer. A series of experiments are performed to acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Data Processing and Analysis : The acquired data is Fourier transformed to produce the NMR spectra. The chemical shifts, coupling constants, and correlations are then analyzed to elucidate the molecular structure.
IR Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding the sample with KBr powder and pressing it into a disk, or a nujol mull is prepared.
-
Data Acquisition : The sample is placed in the sample holder of an IR spectrometer. An infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber.
-
Spectral Analysis : The resulting IR spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. This can be done directly via a heated probe or as the eluent from a gas or liquid chromatograph.
-
Ionization : The sample molecules are ionized using one of several methods (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for structural validation using X-ray crystallography in comparison to a combined spectroscopic approach.
References
A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Approaches
The efficient synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a valuable building block in medicinal chemistry, is of significant interest. This guide provides a comparative analysis of common catalytic systems for its synthesis, primarily through the Claisen condensation of ethyl tetrahydrofuran-3-carboxylate and ethyl acetate. Due to the limited availability of direct comparative studies for this specific molecule, this guide extrapolates data from analogous Claisen condensation reactions to provide a useful, albeit predictive, comparison of catalyst performance.
Comparative Analysis of Catalytic Systems
The synthesis of this compound is effectively achieved via a Claisen condensation reaction. The choice of base as a catalyst is critical and significantly influences the reaction's efficiency, including yield and reaction time. This section compares three commonly used strong bases: Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), and Lithium Diisopropylamide (LDA).
Table 1: Comparison of Catalysts for the Synthesis of this compound (Data extrapolated from analogous reactions)
| Catalyst/Base | Starting Materials | Typical Solvent(s) | Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%)* | Key Advantages | Potential Limitations |
| Sodium Ethoxide (NaOEt) | Ethyl tetrahydrofuran-3-carboxylate, Ethyl acetate | Ethanol, Diethyl ether, THF | 0 - Reflux | 2 - 12 | 60 - 80 | Cost-effective, readily available | Equilibrium reaction may require removal of ethanol to drive to completion |
| Sodium Hydride (NaH) | Ethyl tetrahydrofuran-3-carboxylate, Ethyl acetate | THF, DMF | 0 - Room Temperature | 1 - 6 | 70 - 90 | Irreversible deprotonation drives the reaction to completion, high yields | Flammable solid, requires careful handling |
| Lithium Diisopropylamide (LDA) | Ethyl tetrahydrofuran-3-carboxylate, Ethyl acetate | THF | -78 - 0 | 0.5 - 2 | 80 - 95 | Very strong, non-nucleophilic base, fast reactions at low temperatures, high yields | Requires anhydrous conditions and inert atmosphere, more expensive |
*Disclaimer: The yield and reaction time data presented in this table are based on analogous Claisen condensation reactions and should be considered as representative estimates for the synthesis of this compound. Actual results may vary and optimization of reaction conditions is recommended.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via Claisen condensation, which can be adapted for the catalysts listed above.
General Procedure for Claisen Condensation:
Materials:
-
Ethyl tetrahydrofuran-3-carboxylate
-
Ethyl acetate (anhydrous)
-
Base (Sodium Ethoxide, Sodium Hydride, or Lithium Diisopropylamide)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the base.
-
Reagent Addition: Anhydrous solvent is added to the flask. A solution of ethyl tetrahydrofuran-3-carboxylate and ethyl acetate in the anhydrous solvent is then added dropwise to the stirred suspension of the base at the appropriate temperature (see Table 1).
-
Reaction Monitoring: The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by pouring it into an ice-cold solution of 1M HCl to neutralize the excess base.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualizing the Process and Mechanism
To further aid in the understanding of the synthesis, the following diagrams illustrate the general experimental workflow and the underlying reaction mechanism.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Claisen condensation for the synthesis of the target β-keto ester.
Comparative Guide for the Quantification of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical methodology for this compound.
Methodology Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful analytical techniques for the separation, identification, and quantification of chemical compounds.[5] The choice between them often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase.[6] For compounds like β-keto esters, challenges such as keto-enol tautomerism can sometimes lead to poor peak shapes in reversed-phase HPLC, which may require method optimization such as adjusting temperature or mobile phase pH.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and thermally stable compounds.[3][5] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a gaseous mobile phase.[3] The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum of the analyte.[5]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the proposed HPLC method and a potential GC-MS method for the analysis of a compound similar in nature to this compound. These values are derived from literature on the analysis of related keto esters and furan derivatives.
| Parameter | Proposed HPLC-UV Method | Alternative GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~ 5-10 ppb | ~ 0.1-1 ppb |
| Limit of Quantification (LOQ) | ~ 15-30 ppb | ~ 0.3-3 ppb |
Data is estimated based on typical performance for similar analytical methods.
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of β-keto esters.[1][2]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Methanol (for sample preparation).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis to determine the linearity (R²).
6. Quantification:
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Alternative Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is a viable alternative, particularly if the analyte is sufficiently volatile and thermally stable.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity).
-
This compound reference standard.
-
Ethyl acetate (solvent for sample preparation).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for identification.
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution in ethyl acetate.
-
Dissolve the sample in ethyl acetate to an appropriate concentration.
5. Calibration and Quantification:
-
Inject the working standards to generate a calibration curve based on the peak area of a characteristic ion.
-
Inject the sample and quantify the analyte using the calibration curve.
Visualized Workflows
Caption: Experimental workflow for the proposed HPLC quantification method.
Caption: Experimental workflow for the alternative GC-MS quantification method.
References
- 1. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. smithers.com [smithers.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate derivatives is not currently available in the reviewed scientific literature. This guide provides a comparative analysis based on the reported biological activities of structurally similar compounds, including various tetrahydrofuran derivatives, furan analogs, and β-keto esters. The information presented herein is intended to offer insights into the potential biological profile of the target compounds and to guide future research endeavors.
Introduction
The tetrahydrofuran moiety is a prevalent scaffold in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects. Similarly, the β-keto ester functional group is a key pharmacophore in various therapeutic agents, known for its diverse chemical reactivity and biological interactions. The combination of these two structural features in this compound derivatives suggests a potential for interesting and potent biological activities. This guide summarizes the known biological activities of analogous compounds to extrapolate the potential therapeutic applications of this novel class of molecules.
Comparative Analysis of Biological Activities
Based on the biological evaluation of structurally related compounds, this compound derivatives may exhibit a range of activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects.
Antimicrobial Activity
Derivatives of β-keto esters and furan analogs have demonstrated notable antimicrobial properties. These compounds have been shown to be effective against a variety of bacterial and fungal strains.
Table 1: Antimicrobial Activity of Structurally Related β-Keto Ester and Furan Derivatives
| Compound Class | Test Organism | Activity Metric (MIC/IC50) | Reference |
| Novel Keto Esters | Staphylococcus aureus | Significant Activity (qualitative) | [1] |
| Micrococcus leuteus | Significant Activity (qualitative) | [1] | |
| Pseudomonas picketti | Significant Activity (qualitative) | [1] | |
| Salmonella setuball | Significant Activity (qualitative) | [1] | |
| Aspergillus niger | Significant Activity (qualitative) | [1] | |
| Aspergillus flavus | Significant Activity (qualitative) | [1] | |
| β-Keto Ester Analogs (Quorum Sensing Inhibitors) | Vibrio harveyi | IC50: 23 µM - 53 µM | [2] |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Candida albicans | Good activity at 64 µg/mL | [3][4] |
| Escherichia coli | Suppression at 64 µg/mL | [3][4] | |
| Staphylococcus aureus | Suppression at 64 µg/mL | [3][4] | |
| Ketolide with β-Keto-Ester Modification | Streptococcus pneumoniae (multi-resistant) | Good in vivo efficacy | [5] |
| Haemophilus influenzae | Equivalent to azithromycin in vitro | [5] |
Cytotoxic Activity
Several studies have reported the cytotoxic potential of furan and tetrahydrofuran-containing compounds against various cancer cell lines. This suggests that this compound derivatives could be investigated as potential anticancer agents.
Table 2: Cytotoxicity of Structurally Related Furan and Tetrahydrofuran Derivatives
| Compound Class | Cell Line | Activity Metric (IC50) | Reference |
| Furan-based Derivatives | MCF-7 (Breast Cancer) | 4.06 µM (Compound 4) | |
| MCF-7 (Breast Cancer) | 2.96 µM (Compound 7) | ||
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives | Brine Shrimp Nauplii | LC50: 280 to 765 µg/ml | [6][7] |
| Tetrahydrofuran-containing Marine Polyketides | L1210 (Murine Leukemia) | IC50: 18 µg/mL | [8] |
| Furanopyridinone Derivatives | KYSE70 & KYSE150 (Esophageal Cancer) | IC50: 0.655 µg/mL (Compound 4c) | [9] |
Enzyme Inhibitory Activity
The tetrahydrofuran ring is a key structural component in several potent enzyme inhibitors, notably in the context of HIV-1 protease. This highlights the potential for this compound derivatives to interact with specific enzyme targets.
Table 3: Enzyme Inhibitory Activity of Structurally Related Tetrahydrofuran Derivatives
| Compound Class | Target Enzyme | Activity Metric (Ki/IC50) | Reference |
| Substituted Tetrahydrofuran Derivatives | HIV-1 Protease | Potent inhibitory activity | [10][11] |
| Fused Cyclopentane-Tetrahydrofuran Derivatives | HIV-1 Protease | Ki = 0.14 nM; EC50 = 8 nM | [12] |
| Tris-Tetrahydrofuran Derivatives | HIV-1 Protease | Ki = 2.9 pM; IC50 = 2.4 nM | [13] |
| Dihydrofolate Reductase (DHFR) Inhibitors | E. coli DHFR | 30-90-fold enhanced antimicrobial activity | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to facilitate the design of future studies on this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight. The turbidity of the culture is adjusted to a McFarland standard (typically 0.5) to achieve a standardized cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay
The protocol for an enzyme inhibition assay is highly dependent on the specific enzyme being studied. A general workflow is outlined below.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds are prepared in a suitable solvent and serially diluted.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or microplate well). The reaction is initiated by the addition of either the enzyme or the substrate.
-
Monitoring Reaction Progress: The progress of the enzymatic reaction is monitored over time by measuring the change in a specific signal, such as absorbance, fluorescence, or luminescence, which is related to the consumption of the substrate or the formation of the product.
-
Data Analysis: The initial reaction rates are calculated for different inhibitor concentrations. The IC50 or Ki value is then determined by fitting the data to an appropriate enzyme inhibition model.
Visualizations
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of a new chemical entity for potential biological activities.
Caption: A generalized workflow for the synthesis, biological screening, and lead identification of novel chemical compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is lacking, the analysis of structurally related compounds provides a strong rationale for investigating their potential as antimicrobial, cytotoxic, and enzyme inhibitory agents. The data and protocols presented in this guide offer a valuable starting point for researchers to design and execute studies aimed at elucidating the pharmacological profile of this promising class of molecules. Further research is warranted to synthesize these derivatives and evaluate their biological activities to determine their therapeutic potential.
References
- 1. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies [frontiersin.org]
- 8. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming the Stereochemistry of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate Derivatives
For researchers in drug development and synthetic chemistry, the precise determination of a molecule's three-dimensional structure is a non-negotiable step. The stereochemistry of active pharmaceutical ingredients profoundly influences their pharmacological, toxicological, and metabolic properties. This guide provides an objective comparison of key analytical techniques used to confirm the stereochemistry of chiral β-keto esters, such as ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate derivatives. We will delve into the experimental protocols, comparative performance, and data interpretation for each method.
Core Analytical Techniques: A Comparative Overview
The principal methods for stereochemical determination can be broadly categorized into chromatographic, spectroscopic, and crystallographic techniques. Each offers distinct advantages and provides different pieces of the stereochemical puzzle, from enantiomeric purity to the unambiguous assignment of absolute configuration.
| Parameter | Chiral HPLC | NMR Spectroscopy (with CDAs) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Primary Output | Chromatogram showing enantiomer separation. | 1D/2D NMR spectra showing chemical shift differences (Δδ). | 3D electron density map. | Differential IR absorption spectrum (ΔA). |
| Information Provided | Enantiomeric excess (ee%), Relative retention times. | Relative and Absolute Configuration (empirical). | Unambiguous Absolute Configuration. | Unambiguous Absolute Configuration (in solution). |
| Sample Requirement | Microgram to milligram quantities. | 1-25 mg for derivatization and analysis.[1] | High-quality single crystal (>0.1 mm).[1] | Milligram quantities, requires good solubility. |
| Measurement Time | 10-30 minutes per sample.[1] | Several hours for derivatization and spectral acquisition.[2][3] | Minutes to over 24 hours for data collection.[1] | Hours for spectral acquisition and computation. |
| Key Advantage | Excellent for determining enantiomeric purity and for preparative separation. | Does not require crystallization; provides detailed structural information. | Considered the "gold standard" for unambiguous absolute configuration.[4][5] | Provides absolute configuration of molecules in solution, no derivatization needed.[6] |
| Key Limitation | Does not directly provide absolute configuration without a known standard. | Indirect method requiring chemical derivatization; can be complex to interpret. | Requires a suitable single crystal, which can be difficult to obtain.[5][7] | Requires quantum mechanical calculations for interpretation; specialized equipment.[6][8] |
Experimental Workflows & Decision Logic
The selection of an analytical method is often guided by the sample's properties and the specific question being asked (e.g., "Is my sample enantiopure?" vs. "What is the absolute configuration?"). The following diagram illustrates a typical workflow for a researcher tasked with characterizing a new chiral derivative.
Caption: Decision workflow for stereochemical analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample. It separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).
Experimental Protocol
-
Column Selection : Choose a suitable chiral column. For β-keto esters, polysaccharide-based columns like Daicel Chiralcel OD-H or AD-H are often effective.[9][10][11]
-
Mobile Phase Preparation : A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). The ratio is optimized to achieve baseline separation (e.g., 90:10 Hexane:IPA).
-
Sample Preparation : Dissolve a small amount of the purified derivative (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation Setup :
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Analysis : Inject the sample. The two enantiomers will elute at different retention times (t_R). The enantiomeric excess (ee%) is calculated from the relative peak areas of the two enantiomers: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Data Presentation
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (t_R) | 12.5 min | 15.2 min |
| Peak Area | 98,500 | 1,500 |
| Calculated ee% | \multicolumn{2}{c | }{97.0%} |
| Note: Data is illustrative. Actual retention times depend on the exact derivative and conditions. |
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
To determine absolute configuration using NMR, the enantiomers are converted into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). The most common method is Mosher's ester analysis.[2][3] The resulting diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) can be used to deduce the stereochemistry.
The diagram below shows the relationship between the analyte, the chiral derivatizing agents, and the resulting non-equivalent NMR spectra that enable analysis.
Caption: Logic of Chiral Derivatization for NMR Analysis.
Experimental Protocol (Mosher's Ester Analysis)
Note: The target molecule is a β-keto ester. For Mosher's analysis, the ketone must first be reduced to a secondary alcohol without affecting the stereocenter at the tetrahydrofuran ring.
-
Reduction : Stereoselectively reduce the ketone of the purified enantiomer to a secondary alcohol (e.g., using NaBH₄). Purify the resulting diastereomeric alcohol.
-
Derivatization : Two parallel reactions are required.[12]
-
Reaction A : Dissolve the alcohol (e.g., 5 mg) in anhydrous pyridine or CH₂Cl₂ with a catalytic amount of DMAP. Add (R)-(-)-MTPA chloride.
-
Reaction B : In a separate flask, perform the same reaction using (S)-(+)-MTPA chloride.
-
Stir both reactions at room temperature until completion (monitored by TLC or LC-MS).
-
-
Work-up and Purification : Quench the reactions and purify the crude diastereomeric esters via column chromatography to remove any unreacted materials.[12]
-
NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same solvent (e.g., CDCl₃).
-
Data Analysis : Assign all relevant protons in both spectra. Calculate the chemical shift difference for each proton: Δδ = δS - δR. Protons with a positive Δδ are modeled to be on one side of the MTPA plane, and those with a negative Δδ are on the other, allowing for the assignment of the absolute configuration of the carbinol center.
Data Presentation (Illustrative)
| Proton (near stereocenter) | δ in (S)-MTPA Ester | δ in (R)-MTPA Ester | Δδ (δS - δR) |
| H_a | 5.15 ppm | 5.25 ppm | -0.10 |
| H_b | 3.80 ppm | 3.72 ppm | +0.08 |
| H_c | 2.10 ppm | 2.01 ppm | +0.09 |
| Note: The sign of Δδ values for protons on either side of the newly formed stereocenter allows for the assignment of its configuration. |
Single-Crystal X-ray Crystallography
This is the most reliable and definitive method for determining the absolute configuration of a chiral molecule.[5][13] It involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, which reveals the precise spatial arrangement of every atom.
Experimental Protocol
-
Crystallization : This is the most critical and often challenging step. Grow a single crystal of one enantiomer of the derivative. This can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.
-
Crystal Mounting : Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection : Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection. The instrument records the intensities and positions of the diffracted X-rays.
-
Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data.
-
Absolute Configuration Determination : For a chiral molecule, the absolute configuration is typically determined using anomalous dispersion (e.g., the Flack parameter). A Flack parameter close to 0 indicates the correct absolute configuration has been assigned.
Data Presentation
| Crystallographic Parameter | Value | Significance |
| Crystal System | Orthorhombic | Describes the crystal lattice symmetry. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| Flack Parameter | 0.02(4) | A value near zero confirms the assigned absolute configuration is correct. |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental data. |
| Note: Data is representative of a high-quality structure determination. |
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][14] The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined unambiguously in solution.[6][8]
Experimental Protocol
-
Sample Preparation : Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a concentration high enough to yield a good signal-to-noise ratio.
-
Spectral Acquisition : Record the VCD and standard IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling :
-
Perform a conformational search for the molecule using computational chemistry software.
-
For the lowest energy conformer(s), calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the S-configuration) using Density Functional Theory (DFT).
-
-
Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the S-configuration, then the sample is assigned the S-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample is the R-enantiomer.
Data Presentation
| Vibrational Mode (cm⁻¹) | Experimental VCD Sign (ΔA) | Calculated VCD Sign for (S)-config. | Conclusion |
| 1750 (C=O stretch, ester) | (+) positive | (+) positive | Match |
| 1730 (C=O stretch, ketone) | (-) negative | (-) negative | Match |
| 1100 (C-O stretch, furan) | (+) positive | (+) positive | Match |
| Overall Assignment | \multicolumn{3}{c | }{The sample has the (S)-absolute configuration.} | |
| Note: Data is illustrative. A full analysis involves comparing the entire spectral fingerprint region. |
References
- 1. benchchem.com [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. purechemistry.org [purechemistry.org]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 8. jascoinc.com [jascoinc.com]
- 9. H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. rigaku.com [rigaku.com]
- 14. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
"benchmarking the efficiency of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct published synthetic procedures for this specific molecule, this document outlines a highly plausible synthetic approach based on established chemical transformations and compares it with other general methods for β-keto ester synthesis.
Proposed Synthesis Route: Claisen Condensation
A viable and efficient method for the synthesis of this compound is the Claisen condensation. This well-established reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base to form a β-keto ester. In this proposed route, ethyl tetrahydrofuran-3-carboxylate serves as the acylating agent, and ethyl acetate acts as the nucleophilic component.
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound via Claisen condensation.
Data Presentation: Comparison of Synthesis Methods
The following table compares the proposed Claisen condensation with other general methods for the synthesis of β-keto esters. This provides a strategic overview for selecting a suitable synthetic route based on available resources and desired outcomes.
| Synthesis Method | Starting Materials | Key Reagents | General Yield | Advantages | Disadvantages |
| Proposed Claisen Condensation | Ethyl tetrahydrofuran-3-carboxylate, Ethyl acetate | Sodium ethoxide, Strong bases (e.g., NaH, LDA) | Good to Excellent | Well-established, high atom economy, readily available starting materials. | Requires anhydrous conditions, potential for self-condensation of ethyl acetate. |
| Acylation of a Dianion | Tetrahydrofuran-3-carboxylic acid | Strong bases (e.g., LDA, 2 eq.), Acetylating agent (e.g., acetyl chloride) | Moderate to Good | Good control over acylation, avoids self-condensation. | Requires stoichiometric amounts of strong base, cryogenic conditions may be necessary. |
| Reaction with Diketene | 3-Hydroxytetrahydrofuran | Diketene, Base catalyst | Good | High reactivity of diketene can lead to high yields. | Diketene is highly toxic and lachrymatory, requires careful handling. |
| Decarboxylative Acylation | Malonic acid half-ester of 3-hydroxytetrahydrofuran | Activating agent (e.g., CDI), Magnesium salt of ethyl malonate | Good | Milder conditions compared to Claisen, good functional group tolerance. | Requires the preparation of a specific malonic acid half-ester precursor. |
Experimental Protocols
Proposed Method: Claisen Condensation of Ethyl Tetrahydrofuran-3-carboxylate
This protocol is an adaptation of general Claisen condensation procedures.
Materials:
-
Ethyl tetrahydrofuran-3-carboxylate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: Sodium ethoxide (1.1 equivalents) is suspended in anhydrous diethyl ether or THF.
-
Addition of Esters: A solution of ethyl tetrahydrofuran-3-carboxylate (1.0 equivalent) and anhydrous ethyl acetate (2.0-3.0 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension of the base at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold 1 M hydrochloric acid to neutralize the excess base. The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Disclaimer: This proposed experimental protocol is based on established chemical principles and analogous reactions. Researchers should perform their own risk assessment and optimization of reaction conditions.
Safety Operating Guide
Proper Disposal of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate (CAS: 324570-25-4), a compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Therefore, proper handling and disposal are paramount. The following guide outlines the necessary steps for its safe management and disposal in a laboratory setting.
Key Hazard Information
Before handling, it is crucial to be aware of the primary hazards associated with this compound.
| Hazard Statement | Classification |
| H227: Combustible liquid | Combustible liquid |
| H315: Causes skin irritation | Skin irritation, Category 2 |
| H319: Causes serious eye irritation | Eye irritation |
| H335: May cause respiratory irritation | Specific target organ toxicity |
| Data sourced from the Safety Data Sheet for this compound.[1] |
Experimental Protocol: Disposal Procedure
This protocol provides a step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Containerization:
-
Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific, compatible, and properly labeled waste container for this chemical. The container should be made of a material resistant to organic compounds and be sealable to prevent leaks and vapor release.
-
The primary container should be placed in secondary containment to mitigate spills.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "324570-25-4"
-
Primary Hazards: "Combustible," "Irritant"
-
Accumulation Start Date
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, sparks, and open flames.
-
Ensure the container is stored in a location that prevents it from being knocked over or damaged.
5. Final Disposal:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for a scheduled pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for the chemical to ensure they have all necessary information for its safe transport and final disposition.
-
Disposal must be in accordance with all applicable local, state, and federal regulations.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate (CAS: 324570-25-4) in a laboratory setting.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent adverse health effects. The primary hazards include potential skin and eye irritation.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[2] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Butyl rubber or Neoprene gloves.[4][5] | Provides the best resistance against esters and ketones. Nitrile gloves offer less protection and should be avoided for prolonged contact.[6][7] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin from accidental spills. |
| Respiratory Protection | Not generally required under normal, well-ventilated conditions. Use a respirator if aerosols are generated or if working outside a fume hood.[8] | Prevents inhalation of any vapors or mists. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][8] Keep the container tightly closed.[2][8]
-
Peroxide Formation: Due to the tetrahydrofuran moiety, this compound has the potential to form explosive peroxides over time when exposed to air and light.[9][10][11][12] It is crucial to label the container with the date it was opened and to test for the presence of peroxides periodically, especially before any distillation or concentration steps.[8][13]
Experimental Workflow
-
Preparation: Before handling the chemical, ensure that a chemical fume hood is operational and that all necessary PPE is worn correctly. Prepare all necessary equipment and reagents in advance.
-
Aliquoting: Conduct all transfers and measurements of the chemical inside a certified chemical fume hood to minimize inhalation exposure.[14]
-
Spill Management: Keep a spill kit readily accessible. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
Heating/Reactions: If the experimental protocol requires heating, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance. This compound is a non-halogenated organic compound.
Table 3: Chemical Waste Disposal
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[15] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled hazardous waste container. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as non-halogenated solvent waste. |
| Liquid Waste | Collect in a designated, properly labeled, and sealed container for non-halogenated organic waste.[16][17][18] |
Workflow Diagram
The following diagram illustrates the complete handling workflow for this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.at [fishersci.at]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. gloves.com [gloves.com]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Before you continue to YouTube [consent.youtube.com]
- 11. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
